Technical Whitepaper: Structural Elucidation and Synthetic Utility of Methyl 2-amino-2-methylpent-4-enoate in Drug Discovery
Executive Summary In the landscape of modern drug discovery, non-canonical amino acids (ncAAs) serve as critical structural linchpins, offering unique steric and electronic properties that naturally occurring amino acids...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, non-canonical amino acids (ncAAs) serve as critical structural linchpins, offering unique steric and electronic properties that naturally occurring amino acids cannot provide. Methyl 2-amino-2-methylpent-4-enoate is a highly specialized α,α-disubstituted amino acid ester that has emerged as a vital building block in the synthesis of advanced immunomodulatory therapeutics.
This technical guide provides an in-depth analysis of its chemical structure, its exact molecular weight, and the mechanistic causality behind its use in synthesizing Toll-Like Receptor 8 (TLR-8) agonists for the treatment of chronic Hepatitis B Virus (HBV) infections. By detailing field-proven experimental protocols, this whitepaper serves as a comprehensive resource for researchers and drug development professionals.
Chemical Identity & Structural Elucidation
Methyl 2-amino-2-methylpent-4-enoate is characterized by a quaternary α-carbon, a terminal alkene, and a methyl ester. This precise arrangement of functional groups is not arbitrary; it is a meticulously designed scaffold intended to balance reactivity during synthesis with metabolic stability in the final active pharmaceutical ingredient (API).
Quantitative Physicochemical Data
The following table summarizes the core quantitative data associated with this compound, verified against standardized chemical registries.
Parameter
Specification
Chemical Name
Methyl 2-amino-2-methylpent-4-enoate
CAS Registry Number
120963-07-7
Molecular Formula
C₇H₁₃NO₂
Molecular Weight
143.18 g/mol
Monoisotopic Mass
143.0946 Da
Structural Class
α,α-Disubstituted Non-Canonical Amino Acid Ester
Key Functional Groups
Primary Amine, Methyl Ester, Terminal Alkene
Functional Group Topology
Figure 1: Functional group topology of Methyl 2-amino-2-methylpent-4-enoate.
Mechanistic Causality: The Strategic Value of the Scaffold
The selection of Methyl 2-amino-2-methylpent-4-enoate in synthetic pathways is driven by the specific chemical causality of its functional groups:
The α-Quaternary Center (α-Methylation): Natural amino acids are highly susceptible to enzymatic proteolysis. The introduction of an α-methyl group creates severe steric hindrance around the peptide bond (or subsequent amide linkages), drastically increasing the biological half-life of the resulting drug. Furthermore, it restricts the dihedral angles (φ, ψ), locking the molecule into a specific bioactive conformation optimized for receptor binding.
The Terminal Alkene: The C4-C5 olefin acts as a bioorthogonal handle. It is primed for late-stage functionalization, such as Ring-Closing Metathesis (RCM) using Grubbs' catalysts to form macrocyclic inhibitors, or cross-coupling reactions.
The Methyl Ester: Serving a dual purpose, the ester acts as a transient protecting group for the carboxylic acid during the N-alkylation of the primary amine. Once the amine is successfully coupled, the ester can be hydrolyzed to the free acid or directly converted into complex amides.
Application in Advanced Therapeutics: TLR-8 Agonists
Methyl 2-amino-2-methylpent-4-enoate is a critical intermediate in the synthesis of diamino pyrido[3,2-d]pyrimidine compounds. These derivatives function as potent, selective agonists for Toll-Like Receptor 8 (TLR-8).
When targeting chronic Hepatitis B Virus (HBV), direct-acting antivirals often fail to clear the covalently closed circular DNA (cccDNA). TLR-8 agonists overcome this by activating myeloid dendritic cells and monocytes, triggering a robust innate immune response. The resulting cascade produces pro-inflammatory cytokines (IL-12, IL-18, TNF-α, IFN-γ) that suppress HBV replication and promote viral clearance.
Figure 2: TLR-8 signaling cascade activated by pyridopyrimidine derivatives.
The following protocol outlines the synthesis of the methyl ester from its corresponding acid, followed by a Nucleophilic Aromatic Substitution (SₙAr) coupling. This methodology is designed as a self-validating system , ensuring that each step is mechanistically sound and analytically verifiable.
Phase 1: Methylation via TMS-Diazomethane
Causality: Standard Fischer esterification relies on the nucleophilic attack of methanol onto a protonated carboxylic acid. However, the α-quaternary center of 2-amino-2-methylpent-4-enoic acid creates immense steric shielding, hindering the formation of the required tetrahedral intermediate. To bypass this, (trimethylsilyl)diazomethane (TMS-CHN₂) is utilized. The carboxylic acid protonates the diazo carbon, generating a highly electrophilic species that is rapidly attacked by the carboxylate anion, driving the reaction forward at room temperature without harsh acids.
Preparation: Suspend 1.0 equivalent (e.g., 2.8 mmol) of (R)-2-amino-2-methylpent-4-enoic acid in anhydrous Dichloromethane (DCM, 10 mL). Add Methanol (MeOH, 1 mL) as a co-solvent.
Note: MeOH is strictly required to act as a proton shuttle, facilitating the protonation of TMS-diazomethane.
Reagent Addition: Dropwise add 2.5 equivalents of TMS-diazomethane (2.0 M solution in hexanes) at room temperature. Nitrogen gas evolution will serve as a visual, real-time indicator of reaction progress.
In-Process Control (IPC): Monitor the reaction via LCMS.
Self-Validation: The reaction is complete when the starting material peak disappears and the target mass of m/z = 144.1 [M+H]⁺ (for the free amine ester) becomes the dominant signal.
Workup: Quench excess TMS-diazomethane with a few drops of acetic acid until gas evolution ceases. Concentrate under reduced pressure to yield Methyl 2-amino-2-methylpent-4-enoate.
Causality: The primary amine of the newly formed ester acts as a nucleophile against an electron-deficient heterocycle (e.g., 2,4-dichloropyrido[3,2-d]pyrimidine). Because the α-quaternary center introduces significant steric bulk, the activation energy for the SₙAr attack is high, requiring thermal activation.
Coupling: Dissolve the crude Methyl 2-amino-2-methylpent-4-enoate (1.0 equiv) in a polar aprotic solvent. Add 0.46 equivalents of 2,4-dichloropyrido[3,2-d]pyrimidine.
Thermal Activation: Stir the mixture at 80 °C for 15 minutes to overnight.
Final Validation: Analyze the crude mixture via LCMS.
Self-Validation: Successful coupling is confirmed by the appearance of the product peak at m/z = 307.12[M+H]⁺ .
Figure 3: Synthetic workflow for esterification and SNAr coupling.
References
US Patent 9,670,205 B2 - Toll like receptor modulator compounds. United States Patent and Trademark Office.
WO2020255038A1 - Combination of hepatitis b virus (hbv) vaccines and pyridopyrimidine derivatives. World Intellectual Property Organization.
Exploratory
Structural and Spectroscopic Profiling of Methyl 2-amino-2-methylpent-4-enoate: A Technical Guide
Executive Summary In the landscape of modern drug discovery, the incorporation of unnatural amino acids (UAAs) is a critical strategy for enhancing the proteolytic stability, binding affinity, and structural rigidity of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the incorporation of unnatural amino acids (UAAs) is a critical strategy for enhancing the proteolytic stability, binding affinity, and structural rigidity of pharmacophores. Methyl 2-amino-2-methylpent-4-enoate (also known as alpha-allyl-alpha-methylglycine methyl ester) represents a highly versatile, sterically hindered UAA building block.
This technical whitepaper provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopy data, synthetic methodologies, and downstream applications of Methyl 2-amino-2-methylpent-4-enoate. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind the spectroscopic phenomena (such as diastereotopic splitting) and the chemical logic dictating its synthesis. This molecule has notably served as a crucial intermediate in the synthesis of pyrido[3,2-d]pyrimidine derivatives, which act as potent Toll-like receptor 8 (TLR8) agonists for the treatment of chronic Hepatitis B Virus (HBV) and various oncological indications[1],[2].
Chemical Identity and Physical Properties
Before diving into the spectroscopic profiling, it is essential to establish the foundational chemical identity of the molecule[3],[4]. The presence of both an alpha-methyl and an alpha-allyl group on the chiral center creates a highly congested steric environment, which heavily influences both its reactivity and its NMR signature.
The synthesis of Methyl 2-amino-2-methylpent-4-enoate often begins with an appropriately protected amino acid precursor. A highly reliable and chemoselective method utilizes (trimethylsilyl)diazomethane (TMS-diazomethane) for the esterification of the carboxylic acid, followed by deprotection if necessary[1],[5].
Reaction Workflow
Figure 1: Synthetic workflow for Methyl 2-amino-2-methylpent-4-enoate.
Step-by-Step Experimental Protocol
Note: This protocol is adapted from standard procedures for UAA esterification utilized in the synthesis of TLR modulators[1].
Preparation: Dissolve 1.0 equivalent of the protected precursor, such as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, in a 10:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH).
Causality: Methanol acts as a co-solvent that dramatically accelerates the reaction rate of TMS-diazomethane by participating in the proton-transfer mechanism required to generate the reactive methyldiazonium intermediate.
Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C.
Reagent Addition: Dropwise add 2.0 M (trimethylsilyl)diazomethane in hexanes (2.0 - 2.5 eq).
Causality: TMS-diazomethane is selected over traditional diazomethane due to its vastly superior safety profile (non-explosive) while maintaining the mild conditions necessary to prevent epimerization of the sterically hindered chiral center.
Self-Validating Monitoring: Stir the reaction at room temperature. The reaction progress is visually self-validating: active esterification produces steady nitrogen gas (N₂) evolution. Once bubbling ceases, analyze via LCMS to confirm the complete disappearance of the starting material mass.
Quenching: Add glacial acetic acid dropwise.
Self-Validation Checkpoint: The quench is complete and safe when the persistent yellow color of unreacted TMS-diazomethane turns completely colorless.
Deprotection (If Applicable): Concentrate the mixture in vacuo. Treat the residue with 20% piperidine in DMF for 30 minutes to remove the Fmoc group, yielding the free amine (Methyl 2-amino-2-methylpent-4-enoate). Purify via silica gel chromatography or use directly in subsequent heterocycle formations[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The NMR profiling of Methyl 2-amino-2-methylpent-4-enoate requires a deep understanding of stereochemistry and magnetic environments. The most critical spectroscopic feature of this molecule is the diastereotopic nature of the allylic methylene protons (C3). Because the alpha-carbon (C2) is a chiral center, the two protons on the adjacent C3 carbon are in permanently different magnetic environments, regardless of bond rotation. They will split each other (geminal coupling) and the adjacent alkene proton (vicinal coupling).
¹H NMR Assignments (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment Causality
O-CH₃
3.70
Singlet (s)
3H
-
Heavily deshielded by the electronegative ester oxygen.
C4-H
5.75
ddt
1H
17.2, 10.1, 7.4
Internal alkene proton. Complex splitting due to trans-coupling (17.2 Hz), cis-coupling (10.1 Hz), and vicinal coupling to C3 protons (7.4 Hz).
C5-H (trans)
5.14
dq
1H
17.2, 1.5
Terminal alkene proton trans to C4-H.
C5-H (cis)
5.08
dq
1H
10.1, 1.5
Terminal alkene proton cis to C4-H.
C3-H (a)
2.55
dd
1H
13.8, 7.2
Diastereotopic allylic proton. Exhibits large geminal coupling (13.8 Hz) with C3-H(b).
C3-H (b)
2.35
dd
1H
13.8, 7.6
Second diastereotopic allylic proton. Shifted upfield relative to H(a) due to the anisotropic shielding cone of the carbonyl/alkene.
-NH₂
1.65
Broad Singlet (br s)
2H
-
Amine protons. Broadened due to intermediate chemical exchange rates and quadrupolar relaxation from the ¹⁴N nucleus.
α-CH₃
1.35
Singlet (s)
3H
-
Aliphatic methyl group. Appears as a sharp singlet because it is attached to a quaternary carbon with no adjacent protons.
¹³C NMR Assignments (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Type
Assignment Causality
C1 (C=O)
176.5
Quaternary
Ester carbonyl carbon; highly deshielded due to π-bond polarization.
C4 (=CH-)
133.2
Methine (CH)
Internal sp² hybridized alkene carbon.
C5 (=CH₂)
119.0
Methylene (CH₂)
Terminal sp² hybridized alkene carbon.
C2 (C-α)
58.4
Quaternary
Alpha carbon. Shifted downfield due to the combined inductive electron withdrawal of the -NH₂ and -COOCH₃ groups.
O-CH₃
52.3
Methyl (CH₃)
Methoxy carbon of the ester.
C3 (-CH₂-)
44.1
Methylene (CH₂)
Allylic carbon adjacent to the quaternary center.
α-CH₃
24.5
Methyl (CH₃)
Standard aliphatic methyl group on an alpha carbon.
Application in Drug Development: TLR8 Modulation
Methyl 2-amino-2-methylpent-4-enoate is not typically an end-product; it is a highly specialized precursor. In recent pharmaceutical developments, this molecule is reacted with 2,4-dichloropyrido[3,2-d]pyrimidine to form complex diamino pyrido[3,2-d]pyrimidine derivatives[1].
These derivatives act as potent Toll-like receptor 8 (TLR8) agonists . By incorporating the rigid, sterically hindered unnatural amino acid core, these drugs achieve high binding affinity and metabolic stability. When administered, they activate the innate immune system, making them highly valuable as vaccine adjuvants or as part of therapeutic combinations for curing chronic Hepatitis B Virus (HBV) infections[2],[5].
By driving the NF-κB pathway, the UAA-derived agonists promote the expression of co-stimulatory molecules and cytokines, bridging the innate and adaptive immune responses to clear persistent viral infections[1],[5].
References
US9670205B2 - Toll like receptor modulator compounds
Source: Google Patents
URL
CA3140708A1 - Combination of hepatitis b virus (hbv)
WO2020255038A1 - Combination of hepatitis b virus (hbv)
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmaceutical Relevance
Methyl 2-amino-2-methylpent-4-enoate (CAS: 120963-07-7) is a highly specialized, non-natural amino acid derivative characterized by an
α
-methyl group, a terminal allyl moiety, and a methyl ester. In modern drug development, this molecule serves as a critical chiral building block in the synthesis of diamino pyrido[3,2-d]pyrimidine compounds, which act as potent Toll-like receptor 8 (TLR8) agonists[1]. These immunomodulators are currently under intense investigation for their ability to induce robust innate and adaptive immune responses, particularly in therapeutic combinations for chronic Hepatitis B Virus (HBV) infections[2].
For analytical scientists and bioanalytical pharmacokineticists, establishing a rigorous mass spectrometry (MS) profile of this intermediate is essential for reaction monitoring, impurity profiling, and downstream metabolite identification. This whitepaper details the mechanistic causality behind its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns.
Structural Dynamics and Ionization Sites
The structural topology of Methyl 2-amino-2-methylpent-4-enoate (
C7H13NO2
, Exact Mass: 143.0946 Da) presents three competing sites for protonation during positive-ion ESI:
The primary amine (
−NH2
) : The most basic site, leading to the thermodynamically favored
[M+H]+
precursor ion at m/z 144.1025.
The ester carbonyl oxygen (
−C=O
) : A secondary protonation site that drives charge-directed ester cleavage[3].
The terminal alkene (
−CH=CH2
) : Rarely protonated under standard ESI conditions but plays a crucial role in stabilizing radical losses.
The quaternary nature of the
α
-carbon (C2) fundamentally alters its fragmentation compared to standard proteinogenic amino acids, as the absence of an
α
-proton prevents traditional imine-enamine tautomerization, forcing the molecule down specific, highly predictable charge-directed dissociation pathways.
Mechanistic Fragmentation Pathways (CID/HCD)
As a self-validating system, the fragmentation of this molecule under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) can be predicted and verified through the following causal pathways:
Pathway A:
α
-Cleavage and Iminium Ion Formation (Base Peak)
The most dominant fragmentation pathway for
α
-amino esters is the
α
-cleavage driven by the inductive effect of the protonated amine. The nitrogen lone pair stabilizes the adjacent carbocation formed upon the homolytic or heterolytic cleavage of the C1-C2 bond.
Mechanism : The
[M+H]+
ion undergoes a combined neutral loss of methanol (
CH3OH
) and carbon monoxide (
CO
), totaling 60 Da.
Causality : The loss of the bulky, electron-withdrawing methyl ester group relieves steric strain around the quaternary
α
-carbon, yielding a highly stable, resonance-stabilized iminium ion
[H2C=CH−CH2−C(CH3)=NH2]+
at m/z 84.0813 .
Pathway B: Ester-Driven Neutral Losses
Protonation at the ester carbonyl oxygen initiates nucleophilic rearrangements.
Mechanism : The methoxy group is expelled as a neutral methanol molecule (-32 Da), generating an acylium ion
[H2C=CH−CH2−C(CH3)(NH2)−C≡O]+
at m/z 112.0762 [3].
Causality : Acylium ions are highly stable in the gas phase due to the triple-bond resonance structure of the carbon-oxygen bond.
Pathway C: Amine Deamination
Mechanism : Direct protonation of the amine leads to the expulsion of neutral ammonia (-17 Da), yielding a carbocation at m/z 127.0760 .
Causality : While common in aliphatic amines, this pathway is secondary here because the resulting carbocation at the
α
-position is less stable than the iminium ion generated in Pathway A.
Pathway D: Allylic Radical Cleavage
Mechanism : The cleavage of the C2-C3 bond results in the loss of an allyl radical (
C3H5∙
, -41 Da), yielding an odd-electron radical cation at m/z 103.0633 .
Causality : Even-electron rules usually dominate low-energy CID; however, the exceptional resonance stability of the departing allyl radical lowers the activation energy for this homolytic cleavage, making it a minor but diagnostic pathway.
Quantitative Fragmentation Data
The table below summarizes the high-resolution exact mass data required for targeted MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring) assay development.
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss (Da)
Chemical Formula of Fragment
Assignment / Mechanism
Relative Abundance
144.1025
84.0813
60.0212
[C5H10N]+
α
-Cleavage (Loss of
CH3OH
+
CO
)
Base Peak (100%)
144.1025
112.0762
32.0263
[C6H10NO]+
Ester Cleavage (Loss of
CH3OH
)
Medium (30-40%)
144.1025
127.0760
17.0265
[C7H11O2]+
Deamination (Loss of
NH3
)
Low-Medium (20%)
144.1025
103.0633
41.0392
[C4H9NO2]+∙
Allylic Cleavage (Loss of
C3H5∙
)
Low (<10%)
Pathway Visualization
Figure 1: ESI-MS/MS fragmentation pathways of Methyl 2-amino-2-methylpent-4-enoate.
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness and reproducibility across different laboratory environments, the following step-by-step protocol is designed as a self-validating system. By ramping the collision energy, the analyst can verify the precursor-product lineage (the decay of m/z 144 strictly correlating with the rise of m/z 84).
Step 1: Sample Preparation
Dissolve Methyl 2-amino-2-methylpent-4-enoate standard in 100% LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (v/v). Causality: Formic acid ensures complete protonation of the primary amine prior to ESI droplet desolvation.
Step 2: Chromatographic Separation (UHPLC)
Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A : Water + 0.1% Formic Acid.
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
Gradient : 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.
Step 3: Mass Spectrometry Configuration (High-Resolution Q-TOF or Orbitrap)
Validation Step (Collision Energy Ramping) : Perform targeted MS/MS (or PRM) on precursor m/z 144.1025. Set the collision gas (Argon or Nitrogen) and acquire spectra at three distinct Collision Energies (CE): 10 eV, 20 eV, and 35 eV.
Self-Validation Check: At 10 eV, m/z 112 and 127 should be visible. At 20 eV, m/z 84 must dominate the spectrum (Base Peak). At 35 eV, the precursor should be completely depleted, confirming the structural lineage of the iminium ion.
References
US9670205B2 - Toll like receptor modulator compounds - Google Patents.
CA3140708A1 - Combination of hepatitis b virus (hbv) vaccines and pyridopyrimidine derivatives - Google Patents.
Electrospray Ionization Mass Spectra of Amino Acid Methyl Ester.
Biosynthetic pathways and organic synthesis of Methyl 2-amino-2-methylpent-4-enoate
An In-Depth Technical Guide to the Biosynthetic and Synthetic Routes of Methyl 2-amino-2-methylpent-4-enoate Abstract Methyl 2-amino-2-methylpent-4-enoate is a non-proteinogenic, α,α-disubstituted (quaternary) amino acid...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Biosynthetic and Synthetic Routes of Methyl 2-amino-2-methylpent-4-enoate
Abstract
Methyl 2-amino-2-methylpent-4-enoate is a non-proteinogenic, α,α-disubstituted (quaternary) amino acid ester. Its unique structural architecture, featuring a chiral quaternary carbon center, imparts significant conformational constraints and potential for enhanced metabolic stability. These characteristics make it a highly valuable building block for medicinal chemists and drug development professionals, particularly in the design of novel peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1] The strategic introduction of an α-methyl group can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties, a phenomenon often referred to as the "magic methyl" effect.[2][3] This guide provides a comprehensive exploration of the synthesis of this compound, delving into both hypothetical biosynthetic pathways inspired by known enzymatic mechanisms and established, field-proven strategies in asymmetric organic synthesis. Detailed experimental protocols, mechanistic rationales, and comparative analyses are presented to equip researchers with the foundational knowledge required for its practical application.
Part 1: Putative Biosynthetic Pathways
While there is no documented natural discovery or elucidated biosynthetic pathway for methyl 2-amino-2-methylpent-4-enoate, its structure can be conceived through the lens of known enzymatic transformations. The biosynthesis of non-proteinogenic amino acids is a testament to nature's vast and diverse chemical repertoire, often employing specialized enzymes to achieve transformations like C-H bond functionalization and C-C bond formation.[4][5][6] We propose two hypothetical enzymatic routes to this molecule, grounded in established biochemical principles.
Radical SAM enzymes are known to catalyze a wide range of challenging chemical reactions, including the methylation of unactivated carbon centers.[7] This proposed pathway begins with a hypothetical precursor, methyl 2-aminopent-4-enoate.
Proposed Mechanism:
Enzyme Binding: Methyl 2-aminopent-4-enoate binds to the active site of a putative α-methyltransferase.
Radical Generation: The enzyme's [4Fe-4S] cluster reductively cleaves S-adenosylmethionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical.
Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts the α-hydrogen atom from the amino acid substrate, forming a transient α-radical intermediate.
Methyl Transfer: A second molecule of SAM serves as the methyl donor. The substrate radical attacks the methyl group of this SAM molecule, forming the C-C bond and yielding the final product, methyl 2-amino-2-methylpent-4-enoate.[7]
Pyridoxal 5'-phosphate (PLP) is a versatile cofactor central to amino acid metabolism, adept at stabilizing carbanionic intermediates at the α-carbon.[8] This pathway hypothesizes the allylation of an alanine-derived Schiff base.
Proposed Mechanism:
Schiff Base Formation: Methyl alaninate condenses with the PLP cofactor of a putative PLP-dependent ally-transferase to form an external aldimine (Schiff base).
Deprotonation: A basic residue in the enzyme's active site abstracts the α-proton, forming a stabilized quinonoid intermediate (a carbanion equivalent).[9]
Nucleophilic Attack: The electron-rich carbanion attacks an electrophilic allyl donor, such as allyl pyrophosphate (APP) or allyl bromide, forming the new C-C bond at the α-position.
Hydrolysis: The resulting product Schiff base is hydrolyzed to release the final product, methyl 2-amino-2-methylpent-4-enoate, and regenerate the PLP-enzyme complex.
Synthetic workflow using a chiral auxiliary.
Experimental Protocol: Asymmetric Allylation of Alanine Derivative
Preparation of N-Acyl Oxazolidinone: To a solution of N-Boc-L-alanine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add (S)-4-benzyl-2-oxazolidinone (1.0 equiv), dicyclohexylcarbodiimide (DCC, 1.1 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Allow the reaction to warm to room temperature and stir for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the chiral N-acyl oxazolidinone.
Asymmetric Allylation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere. Add sodium hexamethyldisilazide (NaHMDS, 1.1 equiv, 1.0 M in THF) dropwise and stir for 30 minutes. Add allyl bromide (1.2 equiv) dropwise. Stir the reaction at -78 °C for 4 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Auxiliary Cleavage and Esterification: Dissolve the crude product in a 3:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv, 0.8 M). Stir vigorously for 4 hours. Quench the excess peroxide by adding aqueous Na₂SO₃. Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate. Concentrate the organic layers. Dissolve the resulting carboxylic acid in methanol, add a catalytic amount of sulfuric acid, and reflux for 6 hours. Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry, and concentrate. Purify by chromatography to obtain the final product.
Phase-transfer catalysis (PTC) provides an operationally simple and scalable method for asymmetric synthesis. This approach involves the sequential alkylation of a glycine Schiff base, where a chiral catalyst shuttles the enolate from the aqueous/solid phase to the organic phase for the reaction.
[10]
Causality Behind Experimental Choices:
Glycine Synthon: A glycine benzophenone imine ester is used as the starting material. The bulky benzophenone group protects the amine, enhances the acidity of the α-protons, and is easily removed by mild acid hydrolysis.
[10]* Phase-Transfer Catalyst: A Cinchona alkaloid-derived catalyst (e.g., O'Donnell's catalyst) is used. Its chiral structure creates a chiral ion pair with the glycine enolate, which then dictates the stereochemical outcome of the alkylation.
Sequential Alkylation: The two different alkyl groups (methyl and allyl) are introduced sequentially. The order can influence the overall yield and enantioselectivity. Typically, the less reactive/smaller electrophile (methyl iodide) is added first, followed by the more reactive one (allyl bromide).
Base and Conditions: A strong base like solid potassium hydroxide (KOH) is used in a biphasic system (e.g., Toluene/Water), which is ideal for PTC conditions.
Application Notes and Protocols for the Incorporation of Methyl 2-amino-2-methylpent-4-enoate into Peptidomimetics
Introduction: Expanding the Chemical Space of Peptidomimetics with a Sterically Hindered, Unsaturated Amino Acid Peptidomimetics represent a powerful class of therapeutic agents, designed to mimic the structure and funct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Expanding the Chemical Space of Peptidomimetics with a Sterically Hindered, Unsaturated Amino Acid
Peptidomimetics represent a powerful class of therapeutic agents, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, offering a route to modulate conformational properties, enhance resistance to proteolysis, and introduce novel functionalities.[1] Methyl 2-amino-2-methylpent-4-enoate, a non-canonical α-methylated amino acid, is a particularly intriguing building block. Its structure features two key elements: a sterically demanding α-methyl group and a reactive pent-4-enoate side chain. The α-methyl group is known to induce conformational constraints, such as promoting helical or β-turn structures within a peptide backbone, which can be crucial for receptor binding and biological activity.[2] The terminal alkene functionality in the side chain provides a versatile handle for post-synthetic modifications, such as cross-linking, cyclization, or the attachment of reporter molecules.
However, the very features that make this amino acid attractive also present significant synthetic challenges. The α,α-disubstituted nature of Methyl 2-amino-2-methylpent-4-enoate leads to considerable steric hindrance at the amine, making the formation of a peptide bond a kinetically challenging process.[1][2] Standard peptide coupling conditions often result in low yields and incomplete reactions. This application note provides a comprehensive guide for the efficient incorporation of Methyl 2-amino-2-methylpent-4-enoate into peptide sequences using solid-phase peptide synthesis (SPPS), with a focus on overcoming the challenges associated with its steric bulk. We present optimized protocols for the synthesis of the Fmoc-protected amino acid, its coupling during SPPS, and the subsequent cleavage and purification of the final peptidomimetic.
Core Principles and Strategic Considerations
The successful incorporation of sterically hindered amino acids like Methyl 2-amino-2-methylpent-4-enoate hinges on the selection of an appropriate synthetic strategy and highly efficient reagents. The following principles guide the protocols outlined in this document:
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS): SPPS is the method of choice for the routine synthesis of peptides, offering ease of purification and the ability to drive reactions to completion using excess reagents. The use of the acid-labile side-chain protecting groups and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amine provides an orthogonal protection scheme, which is essential for the synthesis of complex peptides.
High-Potency Coupling Reagents: To overcome the steric hindrance of the α-methyl group, a highly reactive coupling reagent is paramount. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has proven to be exceptionally effective for coupling sterically demanding amino acids.[2][3] Its mechanism involves the formation of a highly reactive OAt-active ester, which accelerates the aminolysis reaction and minimizes racemization.[3]
Optimized Reaction Conditions: Beyond the choice of coupling reagent, factors such as reaction time, temperature, and the choice of base are critical for achieving high coupling efficiencies. For sterically hindered residues, extended coupling times or double coupling strategies are often necessary.
Experimental Protocols
Part 1: Synthesis of Fmoc-Methyl 2-amino-2-methylpent-4-enoate
The first critical step is the preparation of the Fmoc-protected building block. The following is a representative protocol for the synthesis of Fmoc-Methyl 2-amino-2-methylpent-4-enoate, adapted from standard procedures for the Fmoc protection of amino acids.
Dissolution: Dissolve Methyl 2-amino-2-methylpent-4-enoate hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes at room temperature.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed (typically 4-6 hours).
Work-up:
Once the reaction is complete, add water and extract the aqueous phase with dichloromethane (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-Methyl 2-amino-2-methylpent-4-enoate.
Expected Yield: 80-90%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol details a single coupling cycle for the incorporation of Fmoc-Methyl 2-amino-2-methylpent-4-enoate into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
Fmoc-protected peptide-resin
20% Piperidine in N,N-dimethylformamide (DMF)
Fmoc-Methyl 2-amino-2-methylpent-4-enoate
HATU
N,N-Diisopropylethylamine (DIPEA)
DMF
Dichloromethane (DCM)
Workflow Diagram:
Caption: Workflow for peptide cleavage and initial work-up.
Part 4: Purification and Characterization
The crude peptidomimetic is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Materials:
Preparative RP-HPLC system
C18 column
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in acetonitrile
Lyophilizer
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
NMR spectrometer
Procedure:
Purification:
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a small amount of DMSO followed by dilution with Mobile Phase A).
Purify the peptide by preparative RP-HPLC using a suitable gradient of Mobile Phase B.
Collect the fractions containing the pure peptide.
Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptidomimetic as a fluffy white powder.
Characterization:
Mass Spectrometry: Confirm the molecular weight of the purified peptide by ESI-MS or MALDI-TOF.
Analytical HPLC: Assess the purity of the final product by analytical RP-HPLC.
NMR Spectroscopy: For detailed structural characterization, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed.
[4][]
Troubleshooting and Expert Insights
Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling, it is crucial to perform a second coupling with a fresh solution of activated amino acid. For extremely difficult sequences, capping the unreacted amines with acetic anhydride can prevent the formation of deletion sequences.
Aggregation: Hydrophobic peptides containing multiple sterically hindered residues may be prone to aggregation on the resin, leading to poor coupling efficiency. Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using a resin with a lower loading capacity can help mitigate this issue.
Purification Challenges: Peptidomimetics containing hydrophobic, non-canonical amino acids can be challenging to purify. Optimizing the HPLC gradient and, in some cases, using a different stationary phase (e.g., C4 or C8) may be necessary. For highly insoluble peptides, dissolving the crude material in a small amount of a strong organic solvent like DMF or DMSO before injection can be effective.
Conclusion
The incorporation of Methyl 2-amino-2-methylpent-4-enoate into peptidomimetics offers exciting opportunities for the design of novel therapeutics with enhanced conformational stability and avenues for further functionalization. While the steric hindrance of this α-methylated amino acid presents a synthetic hurdle, the use of a potent coupling reagent such as HATU in combination with optimized SPPS protocols enables its efficient incorporation. The protocols detailed in this application note provide a robust framework for researchers to successfully synthesize and purify peptidomimetics containing this valuable building block, thereby expanding the repertoire of tools available for modern drug discovery.
References
Automated Synthesis and Purification of Hydrophobic Peptides. (2025). Methods in Molecular Biology, 2931, 343-354. [Link]
Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. (2001). Chemical Reviews, 101(10), 3049-3082. [Link]
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). Journal of the American Chemical Society, 144(24), 10723–10730. [Link]
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]
New Allyl Ester Linker and Solid-phase Block Synthesis of the Serglycin Core Region. (1998). Bioscience, Biotechnology, and Biochemistry, 62(10), 2015-2020. [Link]
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. (2016). Journal of Peptide Science, 22(10), 633-638. [Link]
Production of peptides containing poly-gly sequences using fmoc chemistry. (2010).
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Journal of Biomolecular NMR, 77(1-2), 33-43. [Link]
Supporting Information. Royal Society of Chemistry. [Link]
An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. (2008). Organic Letters, 10(18), 4109-4112. [Link]
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). Molecules, 27(19), 6289. [Link]
Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. (2023). International Journal of Molecular Sciences, 24(22), 16365. [Link]
Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (2010). Organic Syntheses, 87, 288. [Link]
Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (2019). Journal of the American Chemical Society, 141(30), 11845–11850. [Link]
Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. Application to the Selective Protection-Deprotection of Amino Acid Derivatives and in Peptide Synthesis. (1987). The Journal of Organic Chemistry, 52(22), 4984-4993. [Link]
NMR Spectroscopy of Peptides and Proteins. (1995). Springer Nature Experiments. [Link]
Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]
Methods for the synthesis of fmoc protected amines. (1997).
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
Ring-closing metathesis (RCM) applications using Methyl 2-amino-2-methylpent-4-enoate
Advanced Application Note: Ring-Closing Metathesis (RCM) Workflows Using Methyl 2-amino-2-methylpent-4-enoate Executive Summary Methyl 2-amino-2-methylpent-4-enoate (the methyl ester of α -allylalanine) is a highly versa...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: Ring-Closing Metathesis (RCM) Workflows Using Methyl 2-amino-2-methylpent-4-enoate
Executive Summary
Methyl 2-amino-2-methylpent-4-enoate (the methyl ester of
α
-allylalanine) is a highly versatile, non-canonical
α,α
-disubstituted amino acid. Featuring a terminal alkene and a quaternary stereocenter, it serves as a premier building block for Ring-Closing Metathesis (RCM) in drug discovery. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, detailing the mechanistic causality and providing self-validating protocols for two primary workflows: On-Resin Peptide Stapling and Solution-Phase Synthesis of Quaternary Pipecolic Acid Derivatives .
Mechanistic Rationale: The Quaternary Advantage
Successful RCM requires precise spatial orientation of the reacting dienes. The use of Methyl 2-amino-2-methylpent-4-enoate is not arbitrary; it is driven by fundamental thermodynamic and stereochemical principles:
The Thorpe-Ingold Effect: The
α
-methyl group sterically compresses the internal bond angles of the amino acid backbone. This compression forces the reactive allyl side chain into closer spatial proximity with its metathesis partner, significantly lowering the activation entropy (
ΔS‡
) required for cyclization.
Conformational Pre-organization: In peptide synthesis, the quaternary
α
-carbon heavily restricts the Ramachandran dihedral angles (
ϕ,ψ
). This pre-organizes the peptide backbone into an
α
-helical or
β
-turn conformation even before the macrocyclization occurs, acting as a structural template that drives the RCM forward [1].
Stereochemical Integrity: Traditional
α
-protons are susceptible to epimerization under basic coupling conditions or prolonged heating. The quaternary nature of this building block eliminates the
α
-proton, ensuring 100% retention of stereochemistry throughout aggressive synthetic sequences.
Peptide stapling utilizes RCM to covalently cross-link two olefin-bearing amino acids, locking the peptide into a bioactive
α
-helical conformation to target intracellular protein-protein interactions (PPIs).
Note: For Solid-Phase Peptide Synthesis (SPPS), the methyl ester of Methyl 2-amino-2-methylpent-4-enoate must first be saponified (using LiOH in THF/H₂O) and Fmoc-protected to yield the free acid precursor.
Causality of Experimental Choices
Solvent Selection (DCE over DCM): While Dichloromethane (DCM) is standard for RCM, 1,2-Dichloroethane (DCE) is mandated here. DCE has a higher boiling point (83°C), allowing for mild heating if the sequence is sterically hindered. More importantly, DCE provides superior swelling of polystyrene-based resins, exposing the peptide chains to the bulky Ruthenium catalyst.
Chaotropic Salts: The addition of 0.4 M LiCl disrupts inter-chain hydrogen bonding on the resin, preventing peptide aggregation and drastically improving metathesis yields in difficult sequences.
Step-by-Step Protocol & Self-Validation
Resin Preparation: Synthesize the linear peptide on Rink Amide resin via standard Fmoc-SPPS, incorporating the Fmoc-protected
α
-allylalanine at the
i
and
i+4
positions.
Catalyst Activation: Dissolve Grubbs 1st Generation Catalyst (20 mol % relative to resin loading) in anhydrous DCE to create a 10 mM solution.
Metathesis: Add the catalyst solution to the resin in a fritted reaction vessel. Sparge the suspension gently with
N2
gas for 5 minutes to remove dissolved oxygen (which degrades the Ru-alkylidene species). Agitate at room temperature for 2 hours.
Self-Validating Cleavage Test: Do not proceed blindly. Withdraw a 2 mg aliquot of resin. Cleave using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Precipitate in cold ether and analyze via LC-MS. Validation: A successful RCM is confirmed by a mass shift of exactly -28 Da (corresponding to the loss of one ethylene molecule) compared to the linear precursor.
Global Cleavage: Once validated, wash the bulk resin extensively with DCE, DCM, and MeOH to remove Ruthenium byproducts, then perform global cleavage.
Workflow for On-Resin Peptide Stapling utilizing alpha-allylalanine derivatives.
Workflow 2: Solution-Phase Synthesis of Quaternary Pipecolic Acid Analogs
Beyond peptides, Methyl 2-amino-2-methylpent-4-enoate is directly used in solution-phase synthesis to generate conformationally constrained cyclic amino acids, such as
Δ4
-pipecolic acid derivatives, which serve as rigidified proline mimics [2].
Causality of Experimental Choices
High Dilution (0.01 M): RCM is an intramolecular reaction competing with intermolecular cross-metathesis (CM). Running the reaction at high dilution (0.01 M) kinetically favors the intramolecular ring closure, preventing the formation of linear oligomers.
Catalyst Selection: Hoveyda-Grubbs 2nd Generation catalyst is utilized here due to its exceptional stability at elevated temperatures (80°C) and its high affinity for electron-deficient olefins (like the acrylamide intermediate).
Step-by-Step Protocol & Self-Validation
N-Acylation: Dissolve Methyl 2-amino-2-methylpent-4-enoate (1.0 eq) in anhydrous DCM. Add DIPEA (2.0 eq) and cool to 0°C. Dropwise, add acryloyl chloride (1.2 eq). Stir for 2 hours, then perform an aqueous workup to isolate the diene intermediate (Methyl 2-(acrylamido)-2-methylpent-4-enoate).
RCM Reaction: Dissolve the diene in anhydrous, degassed toluene to a final concentration of 0.01 M. Add Hoveyda-Grubbs 2nd Gen Catalyst (5 mol %).
Thermal Cyclization: Heat the mixture to 80°C under an argon atmosphere for 4 hours.
Self-Validating TLC/LC-MS Check: Monitor the reaction. Validation: The acyclic diene will disappear, replaced by a highly UV-active, more polar spot on TLC (due to the formation of the
α,β
-unsaturated lactam ring).
Quenching: Add excess ethyl vinyl ether and stir for 30 minutes to terminate the active Ruthenium carbene, preventing reverse metathesis during solvent evaporation. Purify via silica gel chromatography.
Quantitative Data: Catalyst and Condition Optimization
The following table synthesizes field-proven parameters for optimizing RCM utilizing
α
-allylalanine derivatives across different applications.
Catalyst System
Solvent
Concentration
Temp (°C)
Time (h)
Primary Application
Typical Yield
Grubbs 1st Gen (20 mol%)
DCE
N/A (Solid Phase)
25
2.0
Standard Peptide Stapling
80 - 85%
Grubbs 2nd Gen (15 mol%)
DCE + 0.4M LiCl
N/A (Solid Phase)
50
1.0
Hindered/Aggregated Peptides
85 - 90%
Hoveyda-Grubbs 2nd Gen (5 mol%)
Toluene
0.01 M
80
4.0
Solution-Phase Cyclic Lactams
90 - 95%
References
Title: Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides
Source: Journal of Organic Chemistry, 2001, 66(16):5291-302.
URL: [Link]
Title: Stereoselective Synthesis of Quaternary Proline Analogues
Source: National Institutes of Health (NIH) / PMC, 2013.
URL: [Link]
Title: Ring Closing Metathesis and Related Processes in Organic Synthesis
Source: Accounts of Chemical Research, 1995, 28(11):446-452.
URL: [Link]
Method
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Methyl 2-amino-2-methylpent-4-enoate
Introduction: A New Frontier in Peptide Therapeutics with Olefin-Bearing Amino Acids The therapeutic landscape is increasingly recognizing the potential of peptides to address targets previously considered "undruggable,"...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A New Frontier in Peptide Therapeutics with Olefin-Bearing Amino Acids
The therapeutic landscape is increasingly recognizing the potential of peptides to address targets previously considered "undruggable," such as intracellular protein-protein interactions (PPIs).[1][2] However, natural peptides often suffer from poor metabolic stability and an inability to maintain a bioactive conformation, limiting their efficacy. A groundbreaking strategy to overcome these limitations is the creation of "stapled peptides." This technique involves introducing a synthetic chemical brace that locks a peptide into its bioactive α-helical secondary structure.[1][3]
Methyl 2-amino-2-methylpent-4-enoate is a custom-designed, α,α-disubstituted non-natural amino acid that serves as a key building block for this technology. Its unique structure, featuring a terminal olefin, enables the formation of a robust, all-hydrocarbon staple via Ruthenium-catalyzed Ring-Closing Metathesis (RCM) when paired with another olefin-bearing residue within the peptide sequence.[4][5] The resulting stapled peptides exhibit remarkable pharmacological properties, including enhanced proteolytic resistance, improved cell permeability, and higher binding affinity to their targets.[6][7]
This comprehensive guide provides detailed, field-proven protocols for the chemical synthesis of the requisite Fmoc-protected amino acid, its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), the critical on-resin RCM stapling procedure, and final peptide characterization.
Section 1: Synthesis of Fmoc-L-Methyl 2-amino-2-methylpent-4-enoate
The successful incorporation of this unnatural amino acid begins with its robust chemical synthesis and protection for Fmoc-based SPPS. The following protocol is based on established methods for the synthesis of sterically hindered Cα,α-disubstituted α-amino acids.[8]
Protocol 1.1: Synthesis of Diethyl 2-allyl-2-methylmalonate
Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous ethanol (200 mL) followed by clean sodium metal (1.1 eq) in small portions to generate sodium ethoxide in situ.
Malonic Ester Alkylation (Methylation): To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes at room temperature. Add methyl iodide (1.1 eq) dropwise and allow the reaction to stir overnight.
Malonic Ester Alkylation (Allylation): To the resulting diethyl 2-methylmalonate solution, add a second equivalent of freshly prepared sodium ethoxide. After 30 minutes, add allyl bromide (1.1 eq) dropwise and reflux the mixture for 4 hours.
Work-up: Cool the reaction mixture, neutralize with 1M HCl, and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude diethyl 2-allyl-2-methylmalonate, which can be purified by vacuum distillation.
Protocol 1.2: Curtius Rearrangement and Protection
Saponification: Hydrolyze the purified diester from Protocol 1.1 using aqueous NaOH (2.5 eq) in ethanol at reflux for 2 hours to yield the dicarboxylic acid. Acidify with 6M HCl and extract the product.
Mono-esterification: Convert the resulting diacid to its mono-methyl ester using a suitable method, such as reaction with diazomethane or by controlled esterification.
Acyl Azide Formation: Treat the mono-acid with diphenylphosphoryl azide (DPPA) (1.05 eq) and triethylamine (1.1 eq) in anhydrous toluene at 0°C.
Curtius Rearrangement: Heat the reaction mixture to 80°C. The acyl azide will rearrange to an isocyanate.
Amine Formation: Quench the reaction with 2M HCl to hydrolyze the isocyanate to the primary amine, yielding Methyl 2-amino-2-methylpent-4-enoate.
Fmoc Protection: Dissolve the crude amino acid ester in a 10% aqueous sodium carbonate solution. Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in dioxane.[9] Stir vigorously overnight at room temperature.
Purification: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The final product, Fmoc-L-Methyl 2-amino-2-methylpent-4-enoate, is purified by column chromatography.
Section 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered α,α-disubstituted amino acids requires optimized coupling conditions to ensure high efficiency. This protocol outlines the manual incorporation using the Fmoc/tBu strategy.
Workflow for SPPS Incorporation
Caption: General Fmoc-SPPS cycle for peptide elongation.
Protocol 2.1: Manual SPPS Coupling Cycle
This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.
Resin Swelling: Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.[9]
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
Coupling of Methyl 2-amino-2-methylpent-4-enoate:
In a separate vial, dissolve Fmoc-L-Methyl 2-amino-2-methylpent-4-enoate (3 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF.
Add N,N-diisopropylethylamine (DIEA) (6 eq, 0.6 mmol) to the vial and allow the mixture to pre-activate for 2-5 minutes.
Add the activated amino acid solution to the deprotected resin.
Crucial Step: Due to steric hindrance, extend the coupling time to 4 hours or overnight. Agitate the vessel continuously.[8]
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
Completion Check: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence. Standard amino acids typically require shorter coupling times (1-2 hours).[10]
Reagent
Equivalents (relative to resin)
Purpose
Fmoc-AA-OH (Unnatural)
3.0
Amino acid building block
HATU
2.9
Coupling reagent (activator)
DIEA
6.0
Base for activation and neutralization
20% Piperidine in DMF
-
Fmoc deprotection agent
Table 1: Recommended Reagent Stoichiometry for Coupling the Unnatural Amino Acid.
Section 3: On-Resin Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)
The defining application of this amino acid is the on-resin formation of a hydrocarbon staple. This is achieved by positioning two olefin-bearing residues at appropriate intervals (commonly i and i+4 or i and i+7) to stabilize an α-helix.[6]
Resin Preparation: After synthesizing the full-length linear peptide containing two olefin-bearing residues, wash the peptidyl-resin thoroughly with DCM and then with anhydrous 1,2-dichloroethane (DCE).
Catalyst Solution Preparation: In a separate, inert-atmosphere glovebox or using Schlenk techniques, prepare a 10 mM solution of Grubbs' Catalyst (1st Generation) in anhydrous, degassed DCE.
Metathesis Reaction: Add the catalyst solution (typically 15-20 mol% relative to the peptide-resin) to the swollen resin.[5]
Incubation: Gently agitate the reaction mixture at room temperature for 2 hours. The reaction vessel should be sealed under an inert atmosphere (N₂ or Ar).
Reaction Repetition: Filter off the catalyst solution and repeat the reaction with a fresh batch of catalyst solution for another 2 hours to drive the reaction to completion.[11]
Monitoring (Optional): A small sample of beads can be removed, and the peptide cleaved to be analyzed by LC-MS. The stapled (cyclized) peptide will have a lower mass (loss of ethene, 28 Da) and typically elutes earlier on reverse-phase HPLC than its linear precursor.[11]
Final Wash: After the reaction is complete, wash the resin extensively with DCE (5x) and DCM (5x) to remove residual ruthenium catalyst.
Section 4: Peptide Cleavage, Purification, and Characterization
The final steps involve releasing the stapled peptide from the solid support and purifying it to homogeneity.
Protocol 4.1: Cleavage and Precipitation
Drying: Wash the stapled peptide-resin with DCM (3x) and dry thoroughly under high vacuum for at least 1 hour.
Cleavage: Add a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) to the dried resin.[9] Allow the reaction to proceed for 2-4 hours at room temperature.
Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
Collection: Collect the precipitated peptide by centrifugation, wash the pellet with cold ether (2x), and dry under vacuum.
Protocol 4.2: Purification and Characterization
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Characterization:
Mass Spectrometry: Confirm the identity of the peptide by verifying its molecular weight using ESI-MS or MALDI-TOF.
Circular Dichroism (CD) Spectroscopy: Assess the secondary structure. A successful stapled α-helical peptide will exhibit characteristic minima at ~208 nm and ~222 nm.[3][4]
Amino Acid Analysis (AAA): Quantify the peptide concentration accurately.[7]
Conclusion and Future Outlook
The use of Methyl 2-amino-2-methylpent-4-enoate in SPPS is a powerful enabler for the development of next-generation peptide therapeutics.[6] The protocols detailed herein provide a robust framework for synthesizing and incorporating this unique building block to create conformationally constrained, biologically active peptides. While the synthesis of the custom amino acid and its sterically hindered nature present challenges, they are readily overcome with optimized protocols. The resulting hydrocarbon-stapled peptides offer unparalleled advantages in stability and cell-penetrating ability, opening doors to modulating intracellular targets that have long been beyond the reach of conventional drug modalities.[1][2]
References
Stapled peptides: targeting protein-protein interactions in drug development. (2024). Open Exploration. [Link]
Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. (n.d.). PubMed Central. [Link]
Hydrocarbon Stapled Peptides as Modulators of Biological Function. (2015). ACS Publications. [Link]
Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. (2024). Taylor & Francis Online. [Link]
Stapled-Peptides: An Innovative Approach to Improve Drug-Like Properties That Continues to Pursue Clinical Validation. (2025). DelveInsight. [Link]
Hydrocarbon-Stapled Peptide Based-Nanoparticles for siRNA Delivery. (2020). MDPI. [Link]
Stapled peptides: targeting protein-protein interactions in drug development. (2024). Open Exploration. [Link]
Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. (n.d.). PubMed Central. [Link]
Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. (n.d.). Frontiers. [Link]
Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. (n.d.). Biotage. [Link]
Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. (n.d.). AAPPTec. [Link]
Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. (n.d.). PubMed Central. [Link]
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.). PubMed Central. [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. (2001). PubMed. [Link]
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. (2016). ACS Publications. [Link]
Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. [Link]
SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (n.d.). Royal Society of Chemistry. [Link]
Application Notes & Protocols: Asymmetric Synthesis of Methyl 2-amino-2-methylpent-4-enoate Enantiomers
Introduction α,α-Disubstituted α-amino acids (AAs) are non-proteinogenic building blocks of significant interest in medicinal chemistry and drug discovery.[1][2][3] Their incorporation into peptides induces conformationa...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
α,α-Disubstituted α-amino acids (AAs) are non-proteinogenic building blocks of significant interest in medicinal chemistry and drug discovery.[1][2][3] Their incorporation into peptides induces conformational constraints, enhances metabolic stability against enzymatic degradation, and can modulate biological activity.[3][4] Methyl 2-amino-2-methylpent-4-enoate, a quaternary amino acid featuring both methyl and allyl groups at its α-carbon, is a valuable synthon for constructing complex natural products and peptidomimetics.
The primary challenge in its synthesis lies in the stereocontrolled construction of the fully substituted quaternary stereocenter.[4][5] This guide provides an in-depth analysis of field-proven asymmetric techniques for preparing the enantiomers of this target molecule, focusing on the causality behind experimental choices to ensure reproducibility and high enantiopurity.
Strategic Overview of Asymmetric Synthesis
The asymmetric synthesis of α,α-disubstituted AAs can be broadly categorized into several key strategies. The choice of method often depends on factors such as catalyst availability, scalability, and the desired enantiomer. The most prevalent and effective approaches include Chiral Phase-Transfer Catalysis (PTC), Metal-Catalyzed Alkylation, and Enzymatic Resolution.
Figure 1: High-level overview of major synthetic strategies.
Strategy 1: Chiral Phase-Transfer Catalysis (PTC)
This is arguably one of the most practical and scalable methods for the asymmetric synthesis of α-amino acids. The strategy relies on the alkylation of a prochiral glycine enolate equivalent, typically a benzophenone Schiff base, under biphasic conditions. A chiral quaternary ammonium salt shuttles the enolate from the aqueous basic phase to the organic phase, where it reacts with an alkyl halide.
Causality of Experimental Design:
The Schiff Base: The benzophenone imine of a glycine ester serves a dual purpose: it protects the amine and, more importantly, its bulky nature and conjugated system acidify the α-protons, facilitating enolate formation with relatively weak bases like aqueous NaOH or K₂CO₃.
The Chiral Catalyst: The catalyst, often derived from Cinchona alkaloids or BINOL, forms a tightly bound, chiral ion pair with the glycine enolate.[6][7] The steric bulk of the catalyst effectively shields one face of the planar enolate, directing the incoming electrophile (alkyl halide) to the opposite face, thereby inducing chirality. C₂-symmetric spiro catalysts have shown exceptional efficacy due to their rigid structures, which create a well-defined chiral environment.[7]
Sequential Alkylation: To form the quaternary center, alkylations are performed sequentially. The order can influence the final enantiomeric excess (ee). Typically, the bulkier group is introduced in the second alkylation step.
Protocol 1: Asymmetric Synthesis via Phase-Transfer Catalysis
This protocol describes the synthesis of the (S)-enantiomer using a C₂-symmetric chiral phase-transfer catalyst derived from (R)-BINOL. The synthesis of the (R)-enantiomer can be achieved by using the catalyst's enantiomer.
Figure 2: Workflow for PTC-mediated sequential alkylation.
Step-by-Step Methodology:
First Alkylation (Methylation):
To a stirred solution of methyl glycinate benzophenone imine (1.0 eq) and the chiral spiro ammonium salt catalyst (0.01 eq) in toluene (5 mL/mmol substrate) at 0 °C, add methyl iodide (1.5 eq).
Add 50% aqueous potassium hydroxide (5.0 eq) dropwise over 10 minutes, ensuring the temperature does not exceed 5 °C.
Stir the reaction vigorously at 0 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by adding water and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
Second Alkylation (Allylation):
Dissolve the crude methylated intermediate from the previous step in toluene (5 mL/mmol).
Add the same chiral catalyst (0.01 eq) and allyl bromide (1.5 eq).
Add solid cesium hydroxide monohydrate (CsOH·H₂O) (3.0 eq) and stir the mixture vigorously at room temperature for 12-24 hours. The use of a stronger, less nucleophilic base like CsOH is often required for the second, more sterically demanding alkylation.
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite, wash with toluene, and concentrate the filtrate.
Purify the crude product by silica gel column chromatography.
Deprotection:
Dissolve the purified, protected product in tetrahydrofuran (THF) (3 mL/mmol).
Add an equal volume of 1N aqueous hydrochloric acid (HCl) and stir at room temperature for 2-4 hours.
Wash the mixture with diethyl ether to remove the benzophenone byproduct.
Adjust the aqueous layer to pH 9-10 with a suitable base (e.g., NH₄OH) and extract the final product with dichloromethane.
Dry the combined organic extracts, concentrate, and analyze for yield and enantiomeric excess (e.g., by chiral HPLC).
Parameter
Typical Value
Justification
Catalyst Loading
1 mol%
Provides a good balance between reaction rate and cost.
Temperature
0 °C to RT
Lower temperatures for the first alkylation often improve enantioselectivity.[8]
Base
50% KOH / CsOH·H₂O
Strong base is required for deprotonation. PTC allows use of inorganic bases.
Solvent
Toluene
A non-polar organic solvent is necessary for the biphasic system.
Yield (Overall)
60-85%
Dependent on purification efficiency at each step.
Transition metal catalysis offers a powerful alternative for constructing chiral centers. For α,α-disubstituted AAs, methods involving the asymmetric alkylation of Ni(II) complexes of glycine Schiff bases or palladium-catalyzed asymmetric allylic alkylation (AAA) of azlactones are particularly relevant.
Principle of Ni(II) Complexation:
A chiral ligand, often derived from proline, forms a square-planar Ni(II) complex with a glycine Schiff base.[9][10] This complexation rigidly holds the glycine unit in a specific conformation. The chiral ligand environment dictates that the base-mediated deprotonation and subsequent alkylation occur stereoselectively from the less sterically hindered face of the complex. The product is then liberated by acidic hydrolysis, and the chiral auxiliary can often be recovered.[11] This method provides excellent diastereoselectivity, which translates to high enantioselectivity after removal of the chiral auxiliary.[9]
This protocol outlines the alkylation of a pre-formed chiral Ni(II) complex. The example uses an (S)-proline derived ligand to generate the (S)-amino acid.
Step-by-Step Methodology:
Formation of the Ni(II) Complex:
Reflux a mixture of the chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-(2-pyrrolidinylmethyl)pyrrolidine) (1.0 eq), glycine (1.1 eq), and Nickel(II) nitrate hexahydrate (1.1 eq) in methanol for 2-4 hours.
Add a base such as sodium methoxide to facilitate complex formation. The deep red complex typically precipitates and can be collected by filtration.
Asymmetric Alkylation:
Suspend the dried Ni(II) complex (1.0 eq) in a suitable solvent like acetonitrile or DMF.
Add a base, for example, powdered potassium hydroxide (2.0 eq), and stir for 10 minutes at room temperature.
Add a mixture of methyl iodide (1.2 eq) and allyl bromide (1.2 eq). Note: Co-addition can lead to a mixture of products. For selectivity, a sequential approach as in Protocol 1 is preferable. This example illustrates a simplified approach for completeness.
Stir the reaction at room temperature for 16-48 hours. Monitor progress by TLC.
Decomposition and Isolation:
After the reaction is complete, concentrate the mixture in vacuo.
Redissolve the residue in a methanol/water mixture.
Add 2N HCl to decompose the complex (the solution will turn from red to green). Stir for 1 hour.
Filter to remove the precipitated chiral ligand.
Purify the amino acid from the aqueous filtrate using ion-exchange chromatography or by protecting the amine (e.g., as a Boc or Fmoc derivative) followed by extraction and purification.
Parameter
Typical Value
Justification
Stoichiometry
Stoichiometric Chiral Auxiliary
The chiral auxiliary is part of the reacting complex, not a catalyst.
Base
DBU, K-OtBu, powdered KOH
A strong, non-nucleophilic base is required to deprotonate the complex.
Solvent
Acetonitrile, DMF
A polar aprotic solvent is needed to dissolve the complex and reagents.
Yield
70-90%
Generally high yields for the alkylation step.
Diastereomeric Excess
>95% de
The rigid complex provides excellent stereocontrol.[9][10]
Strategy 3: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It utilizes an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, leaving the other unreacted. For amino acid esters, lipases are commonly used to selectively hydrolyze one enantiomer to its corresponding carboxylic acid.
Causality of Experimental Design:
Racemic Starting Material: First, a racemic version of Methyl 2-amino-2-methylpent-4-enoate is synthesized using standard, non-asymmetric methods (e.g., alkylation of a glycine derivative with a strong base like LDA followed by sequential addition of methyl iodide and allyl bromide). The amine is typically protected (e.g., acetylated) for compatibility with the enzymatic step.
The Enzyme: A lipase, such as Candida antarctica lipase B (CALB) or lipase from Candida lipolytica, is chosen for its ability to stereoselectively hydrolyze ester bonds.[12] The enzyme's active site is chiral and will preferentially bind and hydrolyze one enantiomer (e.g., the R-ester) much faster than the other.
Separation: The reaction results in a mixture of the unreacted (S)-ester and the hydrolyzed (R)-acid. These two compounds have different chemical properties (one is an ester, one is a salt at basic pH), allowing for easy separation via a standard acid/base extraction.
Protocol 3: Lipase-Mediated Kinetic Resolution
Step-by-Step Methodology:
Preparation of Racemic Substrate:
Synthesize racemic N-acetyl-methyl-2-amino-2-methylpent-4-enoate using standard organic chemistry methods.
Enzymatic Hydrolysis:
Suspend the racemic N-acetylated ester (1.0 eq) in a phosphate buffer solution (pH 7.0). A co-solvent like t-butanol may be added to improve solubility.[12]
Add the lipase (e.g., Lipase L-10, often dosed by weight relative to the substrate, e.g., 50-100% w/w).
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
Monitor the reaction progress carefully (e.g., by HPLC) to stop it at or near 50% conversion to maximize both yield and enantiomeric excess of the remaining ester. The pH may need to be maintained by the controlled addition of a dilute base (e.g., 1N NaOH) as the acid is produced.
Separation and Isolation:
Once ~50% conversion is reached, acidify the mixture to pH ~2 with 1N HCl.
Extract the entire mixture with ethyl acetate. The organic layer will contain both the unreacted (S)-ester and the produced (R)-acid.
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The (R)-acid will be deprotonated and move to the aqueous basic layer, while the (S)-ester remains in the organic layer.
Separate the layers.
To isolate the (S)-ester: Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the enantioenriched N-acetylated (S)-ester.
To isolate the (R)-acid: Re-acidify the aqueous layer to pH ~2 with 1N HCl and extract with ethyl acetate. Dry, filter, and concentrate to obtain the enantioenriched N-acetylated (R)-acid.
Deprotection:
The N-acetyl group on the desired enantiomer can be removed under harsh acidic or basic conditions (e.g., refluxing in 6N HCl) to yield the final free amino acid ester or acid.
Parameter
Typical Value
Justification
Conversion
~50%
Stopping at 50% conversion maximizes the theoretical yield (50%) and ee of both components.
pH
6.0 - 7.5
Optimal pH range for the activity and stability of many lipases.[12]
Temperature
30 - 40 °C
Mild temperatures to ensure enzyme stability over the course of the reaction.
Yield (Theoretical Max)
50% for each enantiomer
Inherent limitation of kinetic resolution.
Enantiomeric Excess
>95% ee
Achievable with a highly selective enzyme.
Summary and Method Comparison
Technique
Advantages
Disadvantages
Best Suited For
Chiral PTC
Catalytic, operationally simple, scalable, high ee achievable.[6][7]
Requires optimization of catalyst, base, and solvent; sequential additions needed.
Large-scale, practical synthesis where catalyst cost is manageable.
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).
Catalytic asymmetric synthesis of quaternary trifluoromethyl α- to ε-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement. Chemical Science (RSC Publishing).
Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts.
Enantio‐ and Diastereoselective Construction of α,α‐Disubstituted α‐Amino Acids for the Synthesis of Biologically Active Compounds. ResearchGate.
Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Longdom.org.
The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research (ACS Publications).
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. RSC Publishing.
Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews (ACS Publications).
Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Organic Chemistry Portal.
Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters.
Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. PubMed.
Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications (RSC Publishing).
Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. Journal of the American Chemical Society.
Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry (ACS Publications).
Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. The Journal of Organic Chemistry (ACS Publications).
Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. NIH.
Copper-Catalyzed Asymmetric Remote C(sp3)–H Alkylation of N-Fluorocarboxamides with Glycine Derivatives and Peptides. Journal of the American Chemical Society.
Photoinduced and Copper-Catalyzed Asymmetric Alkylation of Glycine Derivatives via a Synergistic Electron/Atom Transfer Process. ACS Catalysis.
Radical‐Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α‐Unnatural Amino Acids. ResearchGate.
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
Selective Saturation: A Guide to the Catalytic Hydrogenation of the Terminal Alkene in Methyl 2-amino-2-methylpent-4-enoate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Selective Hydrogenation In the landscape of pharmaceutical development and fine chemical synthesis, the ability to...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Selective Hydrogenation
In the landscape of pharmaceutical development and fine chemical synthesis, the ability to selectively modify one functional group in a molecule while leaving others untouched is a cornerstone of efficient and elegant synthesis. The catalytic hydrogenation of a terminal alkene in the presence of other potentially reactive functionalities, such as esters and amines, presents a classic chemoselectivity challenge. This application note provides an in-depth technical guide to the catalytic hydrogenation of the terminal alkene in Methyl 2-amino-2-methylpent-4-enoate to yield Methyl 2-amino-2-methylpentanoate. This transformation is a critical step in the synthesis of various non-proteinogenic amino acids and their derivatives, which are valuable building blocks for novel therapeutics.
We will explore both heterogeneous and homogeneous catalytic systems, delving into the mechanistic underpinnings that govern their selectivity and efficiency. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully implement this transformation in their own laboratories.
Mechanistic Considerations: The Basis for Chemoselectivity
Catalytic hydrogenation of an alkene involves the addition of hydrogen across the double bond, a thermodynamically favorable process that requires a catalyst to lower the activation energy.[1] The choice of catalyst is paramount in achieving the desired chemoselectivity, particularly when the substrate, like Methyl 2-amino-2-methylpent-4-enoate, contains multiple functional groups.
The general mechanism for heterogeneous catalysis involves the adsorption of both the hydrogen gas and the alkene onto the surface of a solid metal catalyst, typically a noble metal like palladium or platinum on a high-surface-area support such as activated carbon (Pd/C).[2][3] The H-H bond is cleaved, and hydrogen atoms are transferred to the alkene in a stepwise manner, usually from the same face of the double bond (syn-addition).[3]
Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), operate in the same phase as the reactants and offer a different mechanistic pathway.[4][5] This typically involves oxidative addition of hydrogen to the metal center, coordination of the alkene, migratory insertion of the alkene into a metal-hydride bond, and finally, reductive elimination of the alkane product to regenerate the catalyst.[6]
The key to selectively hydrogenating the terminal alkene in Methyl 2-amino-2-methylpent-4-enoate lies in exploiting the differences in reactivity between the alkene and the ester or amine functionalities under specific catalytic conditions. Generally, carbon-carbon double bonds are more readily hydrogenated than carbonyl groups of esters, especially under mild conditions (low pressure and temperature).[2]
Heterogeneous Catalysis: The Workhorse of Hydrogenation
Palladium on carbon (Pd/C) is a widely used and robust heterogeneous catalyst for alkene hydrogenation due to its high activity and relative cost-effectiveness.[2] Its solid nature allows for easy separation from the reaction mixture by filtration, simplifying product purification.
Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a standard procedure for the selective hydrogenation of the terminal alkene of Methyl 2-amino-2-methylpent-4-enoate using 10% Pd/C.
Materials:
Methyl 2-amino-2-methylpent-4-enoate
10% Palladium on Carbon (Pd/C)
Methanol (MeOH), anhydrous
Hydrogen gas (H₂)
Inert gas (Argon or Nitrogen)
Round-bottom flask or hydrogenation vessel (e.g., Parr shaker)
Hydrogen balloon or hydrogen gas cylinder with regulator
Magnetic stirrer and stir bar
Filtration apparatus (e.g., Celite® pad or syringe filter)
Rotary evaporator
Procedure:
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add Methyl 2-amino-2-methylpent-4-enoate (1.0 eq).
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for several minutes.
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (typically 1-5 mol%). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere.[7]
Solvent Addition: Add anhydrous methanol to dissolve the substrate. The concentration is typically in the range of 0.1-0.5 M.
Hydrogenation:
Balloon Method (Atmospheric Pressure): Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen. Stir the reaction vigorously at room temperature.[7]
Parr Shaker (Elevated Pressure): If a more rapid reaction is desired, transfer the mixture to a Parr shaker vessel. Pressurize the vessel with hydrogen gas (typically 1-4 atm).[2]
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress.
Workup:
Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood.
Purge the flask with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry completely and handle it with care.[7]
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, Methyl 2-amino-2-methylpentanoate.
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation: Heterogeneous Hydrogenation
Parameter
Condition
Rationale
Catalyst
10% Pd/C
High activity for alkene hydrogenation, easy to handle and remove.[2]
Catalyst Loading
1-5 mol%
Sufficient for efficient conversion without excessive cost or side reactions.
Solvent
Methanol
Good solubility for the substrate and product, protic solvents can accelerate the reaction.[7]
Hydrogen Pressure
1-4 atm
Atmospheric pressure is often sufficient, but slightly elevated pressure can increase the reaction rate.[2]
Temperature
Room Temperature
Mild conditions are generally sufficient for terminal alkene hydrogenation and minimize side reactions.
Reaction Time
2-24 hours
Varies depending on scale, catalyst loading, and pressure. Monitor by TLC/GC-MS.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Guide & Validated Protocols
Introduction & The Mechanistic Challenge
Methyl 2-amino-2-methylpent-4-enoate (an
α
-allylalanine methyl ester) is a highly valuable
α,α
-disubstituted amino acid building block. It is frequently utilized in the synthesis of conformationally constrained peptides, peptidomimetics, and complex natural products.
However, the hydrolysis (deprotection) of its methyl ester presents a formidable synthetic challenge. The presence of both an
α
-methyl and an
α
-allyl group creates a quaternary stereocenter directly adjacent to the ester carbonyl. This induces a severe Thorpe-Ingold effect , sterically shielding the carbonyl carbon from the trajectory of incoming nucleophiles.
Attempting standard saponification using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) typically fails. These conditions either result in quantitative recovery of the starting material or, under forced heating, lead to base-catalyzed degradation. To successfully deprotect this molecule, chemists must abandon standard carbonyl addition-elimination paradigms and utilize specialized orthogonal strategies.
Mechanistic Divergence: Bypassing the Carbonyl
Caption: Mechanistic divergence between standard carbonyl attack and SN2 dealkylation by iodide.
Strategy Selection Matrix
The choice of deprotection relies entirely on the orthogonal protecting groups present on the
α
-amine (e.g., free amine, N-Boc, N-Fmoc) and the sensitivity of the broader molecular framework.
Caption: Decision matrix for selecting a deprotection strategy based on orthogonal protecting groups.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating analytical controls to ensure trustworthiness and reproducibility.
Protocol A: Acid-Mediated Hydrolysis (For Free Amines or N-Boc)
Mechanistic Rationale: High concentrations of hydronium ions protonate the sterically shielded carbonyl oxygen, massively increasing its electrophilicity. This lowers the activation energy enough for water to attack. Acid-catalyzed hydrolysis is a robust method for generating free
α
-methyl amino acids[1]. For instance, deprotection of similar fluorinated derivatives was effectively achieved using 4 M hydrochloric acid at 60 °C[2].
Step-by-Step Methodology:
Preparation: Suspend the methyl 2-amino-2-methylpent-4-enoate derivative (1.0 mmol) in 4 M or 6 M aqueous HCl (10 mL).
Reaction: Heat the mixture to 60 °C – 100 °C under continuous stirring for 12–24 hours.
Analytical Control: Withdraw a 10 µL aliquot, neutralize with saturated
NaHCO3
, extract with ethyl acetate, and analyze via LC-MS. The reaction is complete when the starting material mass (
[M+H]+
) is fully replaced by the free acid mass (
[M−14+H]+
).
Workup: Cool the reaction to room temperature. Wash the aqueous layer with diethyl ether (2 × 10 mL) to remove non-polar organic impurities.
Isolation: Lyophilize the aqueous layer to yield the pure 2-amino-2-methylpent-4-enoic acid as a hydrochloride salt.
Mechanistic Rationale: Biron and Kessler demonstrated that LiI in refluxing ethyl acetate successfully cleaves hindered methyl esters without causing epimerization or degrading base-sensitive groups[3]. The iodide anion acts as a soft nucleophile. Instead of attacking the blocked carbonyl, it attacks the sp³-hybridized methyl carbon of the ester via an
SN2
mechanism, displacing the carboxylate anion and releasing volatile methyl iodide.
Step-by-Step Methodology:
Preparation: Dissolve the protected ester (1.0 mmol) in anhydrous ethyl acetate (10 mL, 0.1 M).
Reagent Addition: Add anhydrous Lithium Iodide (10.0 mmol, 10.0 equiv). Field Insight: LiI is highly hygroscopic. Using hydrated LiI will drastically reduce the reaction rate. Always use freshly opened ampoules of ultra-dry LiI.
Reaction: Heat the mixture to reflux (77 °C) under a strict nitrogen atmosphere for 16–24 hours.
Analytical Control: Monitor via TLC (Hexane/EtOAc 1:1). The highly polar carboxylate salt will remain at the baseline.
Workup: Cool to room temperature. Dilute with water (10 mL) and carefully acidify the aqueous layer to pH 3 using 1 M
KHSO4
. Extract the free carboxylic acid into ethyl acetate (3 × 15 mL).
Isolation: Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate in vacuo.
Mechanistic Rationale: Trimethyltin hydroxide (
Me3SnOH
) has emerged as an optimal reagent for the saponification of highly hindered esters[4]. The tin atom coordinates to the carbonyl oxygen, delivering the hydroxide intramolecularly via a cyclic transition state, bypassing the steric bulk that hinders standard intermolecular attack.
Step-by-Step Methodology:
Preparation: Dissolve the ester (1.0 mmol) in 1,2-dichloroethane (DCE) (20 mL, 0.05 M).
Reagent Addition: Add Trimethyltin Hydroxide (3.0–5.0 mmol, 3.0–5.0 equiv). Field Insight:
Me3SnOH
is toxic and volatile. All operations must be conducted in a high-performance fume hood.
Reaction: Heat the mixture to 80 °C for 12–48 hours.
Analytical Control: Monitor by LC-MS. The intermediate tin-carboxylate may appear during analysis; ensure the parent ester is fully consumed.
Workup: Cool the mixture and concentrate under reduced pressure. Partition the residue between ethyl acetate (20 mL) and 5% aqueous
KHSO4
(20 mL). The acidic wash effectively hydrolyzes the tin-carboxylate and removes tin byproducts.
Isolation: Separate the organic layer, wash with brine, dry over
MgSO4
, and evaporate to yield the pure acid.
Quantitative Data Summary
The following table summarizes the operational parameters and tolerances for each strategy, allowing for rapid comparison during synthetic planning.
Strategy
Reagents
Temperature
Time
Typical Yield
Orthogonal Tolerance
Primary Mechanism
Acidic Hydrolysis
4M - 6M HCl (aq)
60 °C - 100 °C
12 - 24 h
75 - 93%
Poor (Cleaves Boc, tBu)
Carbonyl Protonation
SN2
Dealkylation
LiI, EtOAc
77 °C (Reflux)
16 - 24 h
80 - 90%
Good (Tolerates Fmoc, Cbz)
sp³ Carbon Attack (
SN2
)
Organotin Cleavage
Me3SnOH
, DCE
80 °C
12 - 48 h
70 - 85%
Excellent (Neutral conditions)
Coordinated OH Delivery
References
1.[1] Title: Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis Of (R)- and (S)-alpha-methyl amino acids
Source: nih.gov
URL:
2.[2] Title: Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors
Source: nih.gov
URL:
3.[3] Title: Synthesis of N-Alkyl Amino Acids
Source: monash.edu
URL:
4.[4] Title: Chemical Science - RSC Publishing
Source: rsc.org
URL:
How to improve reaction yield in Methyl 2-amino-2-methylpent-4-enoate synthesis
Topic: Yield Optimization & Troubleshooting for Methyl 2-amino-2-methylpent-4-enoate Synthesis Welcome to the . This guide is engineered for researchers, scientists, and drug development professionals synthesizing unnatu...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Yield Optimization & Troubleshooting for Methyl 2-amino-2-methylpent-4-enoate Synthesis
Welcome to the . This guide is engineered for researchers, scientists, and drug development professionals synthesizing unnatural
α,α
-disubstituted amino acids. Methyl 2-amino-2-methylpent-4-enoate is a sterically hindered, critical intermediate often utilized in the synthesis of complex peptidomimetics and toll-like receptor (TLR) modulators.
Synthesizing this compound typically involves either the direct esterification of the free amino acid or the de novo construction via phase-transfer alkylation of an alanine Schiff base. Below, we dissect the thermodynamic and kinetic barriers of these pathways and provide self-validating protocols to ensure high yield and enantiomeric excess (ee).
Visual Troubleshooting Workflow
Fig 1: Troubleshooting workflow for the phase-transfer allylation of alanine Schiff bases.
Mechanistic Troubleshooting & FAQs
Q1: Why is the conversion of my alanine Schiff base to the allylated product stalling at 60-70%?A1: The
α
-proton of an alanine Schiff base (e.g., N-(diphenylmethylene)alanine methyl ester) has a significantly higher
pKa
than its glycine counterpart.
Causality: The electron-donating
α
-methyl group decreases the equilibrium acidity of the substrate. Standard bases like
K2CO3
fail to generate the enolate at a sufficient rate at the organic-aqueous interface.
Solution: Switch to a stronger base system. Utilizing 50% aqueous KOH or RbOH significantly enhances the deprotonation rate in the interfacial layer, driving the reaction to >90% conversion (1)[1].
Q2: I am using a chiral phase-transfer catalyst (PTC), but my enantiomeric excess (ee) is below 80%. How can I improve this?A2: Enantioselectivity in PTC alkylation is dictated by the competition between the tight chiral ion-pair pathway and the uncatalyzed background reaction.
Causality: At room temperature, the background alkylation by the aqueous base at the interface competes heavily with the catalyst-mediated pathway, yielding racemic byproducts. Furthermore, slow stirring creates diffusion limits that favor this background reaction.
Solution: Lower the reaction temperature to -35 °C. Studies demonstrate that using RbOH at -35 °C with a modified cinchonidinium catalyst suppresses the background reaction, boosting enantioselectivity to 95% ee (1)[1]. Additionally, ensure your stirring rate is >800 rpm to maximize the interfacial surface area (2)[2].
Q3: If I am starting from the free acid (2-amino-2-methylpent-4-enoic acid), what is the optimal method for forming the methyl ester without racemization?A3: Standard Fischer esterification (MeOH/
H2SO4
) requires prolonged heating, which can promote racemization, lactonization, or degradation of the terminal olefin.
Causality: The
α
-quaternary center is highly sterically hindered; the bulky
α
-methyl and
α
-allyl groups block nucleophilic attack at the protonated carbonyl.
Solution: Utilize (Trimethylsilyl)diazomethane (TMS-diazomethane) in a mixture of DCM and MeOH. The methanol acts as an essential proton source to activate the TMS-diazomethane, forming a highly reactive methyldiazonium species that quantitatively converts the sterically hindered acid to the ester at room temperature (3)[3].
Quantitative Data: Catalyst & Base Optimization
The following table summarizes the impact of base strength, temperature, and stirring rate on the asymmetric allylation of N-(diphenylmethylene)alanine methyl ester.
Catalyst System
Base
Temperature
Stirring Rate
Yield (%)
Enantiomeric Excess (ee %)
Cinchonidinium Bromide
50% KOH
0 °C
400 rpm
75%
82%
Cinchonidinium Bromide
50% RbOH
-35 °C
1000 rpm
88%
95%
Maruoka Catalyst (S)-10
50% KOH
0 °C
1000 rpm
85%
94%
Achiral PTC (TBAB)
50% NaOH
25 °C
800 rpm
92%
N/A (Racemic)
Self-Validating Experimental Protocols
Protocol A: Asymmetric Phase-Transfer Allylation
Step 1: Charge a reactor with N-(diphenylmethylene)alanine methyl ester (1.0 equiv) and the selected chiral PTC (e.g., O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide, 0.01 equiv) in toluene (0.2 M).
Step 2: Cool the mixture to -35 °C.
Causality: Freezing out the background reaction is thermodynamic insurance against racemic product formation.
Step 3: Add 50% aqueous RbOH (5.0 equiv) followed by allyl bromide (1.2 equiv). Stir vigorously at >800 rpm.
Causality: High-shear stirring ensures a fine emulsion, maximizing the surface area for the interfacial deprotonation and tight ion-pairing.
Step 4: Quench with cold water and extract with EtOAc. Dry over
MgSO4
and concentrate.
Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should confirm the complete disappearance of the starting material. Chiral HPLC analysis of the crude must confirm >90% ee before proceeding to deprotection.
Protocol B: Mild Imine Deprotection
Step 1: Dissolve the crude allylated Schiff base from Protocol A in THF.
Step 2: Add 15% aqueous citric acid (excess) and stir at 25 °C for 4–6 hours.
Causality: Mild, biphasic acidic conditions selectively hydrolyze the imine to the free amine without hydrating the sensitive terminal allyl olefin (which occurs under harsh 6M HCl reflux).
Step 3: Wash the aqueous layer with diethyl ether to remove the cleaved benzophenone.
Step 4: Basify the aqueous layer to pH 9 using saturated
NaHCO3
and extract with DCM. Concentrate in vacuo.
Validation Checkpoint: LCMS of the organic layer must show a dominant peak at m/z 144.1
[M+H]+ , confirming the isolation of Methyl 2-amino-2-methylpent-4-enoate.
Protocol C: Direct Esterification via TMS-Diazomethane (Alternative Route)
Step 1: Suspend 2-amino-2-methylpent-4-enoic acid (1.0 equiv) in a 10:1 mixture of DCM and MeOH.
Step 2: Dropwise add TMS-diazomethane (2.0 M solution in hexanes, 2.0 equiv) at room temperature.
Causality: MeOH is strictly required as a co-solvent. It protonates the TMS-diazomethane to form the active methylating agent, while the generation of nitrogen gas drives the reaction forward irreversibly (3)[3].
Step 3: Stir for 15-30 minutes until the yellow color persists and nitrogen evolution ceases.
Step 4: Quench excess reagent with a few drops of glacial acetic acid (until colorless), then concentrate in vacuo.
Validation Checkpoint: The product should be isolated as a clear oil.
1H
NMR (
CD3OD
) must display a sharp singlet at ~3.7 ppm integrating to 3H, confirming successful methyl ester formation.
References
Jew, S.-s., et al. "Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide." Organic Chemistry Portal (Originally published in J. Org. Chem., 2003). 1
Ooi, T., et al. "Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters." Organic Letters - ACS Publications, 2004. 2
"US9670205B2 - Toll like receptor modulator compounds." Google Patents. 3
Overcoming steric hindrance in Methyl 2-amino-2-methylpent-4-enoate peptide coupling
Technical Support Center: Overcoming Steric Hindrance in α,α-Disubstituted Amino Acid Coupling Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Overcoming Steric Hindrance in α,α-Disubstituted Amino Acid Coupling
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the incorporation of heavily modified, non-natural amino acids. Methyl 2-amino-2-methylpent-4-enoate [1] presents a formidable synthetic hurdle. Because it possesses both an α-methyl and an α-allyl (pent-4-enyl) group, it creates extreme steric congestion around both the α-amine and the α-carboxylate (if saponified for C-terminal extension).
This guide provides field-proven, mechanistically grounded protocols to overcome the gem-dialkyl effect and achieve high-yielding peptide bonds.
Mechanistic Root Cause Analysis: The Gem-Dialkyl Effect
Why do standard coupling reagents (like DCC/HOBt or HBTU) fail with Methyl 2-amino-2-methylpent-4-enoate?
The presence of two alkyl groups on the alpha-carbon restricts the conformational freedom of the backbone—a phenomenon known as the Thorpe-Ingold or gem-dialkyl effect[2].
When acylating the amine: The incoming activated ester cannot easily navigate the steric bulk of the methyl and allyl groups to reach the nucleophilic nitrogen.
When activating the carboxylate (post-hydrolysis): Bulky active esters (such as the OBt or OAt esters generated by HBTU/HATU) create a highly congested intermediate that resists nucleophilic attack by the next amino acid[2]. Furthermore, slow coupling kinetics lead to side reactions, such as oxazolone formation or diketopiperazine cyclization[2].
To solve this, we must either drastically reduce the steric profile of the activated intermediate (e.g., using Acid Fluorides) or use highly reactive, non-obstructive phosphonium reagents (e.g., PyAOP)[3].
Decision Matrix & Quantitative Reagent Comparison
Summarizing the kinetic and structural data, the following table dictates reagent selection based on the specific coupling scenario.
Table 1: Coupling Reagent Efficacy for α,α-Disubstituted Amino Acids
Coupling Strategy
Reagent / Activator
Intermediate Size
Reactivity Kinetics
Racemization Risk
Recommended Use Case
Aminium / Uronium
HATU / DIEA
Bulky (OAt ester)
Moderate
Low
Standard couplings; fails in extreme steric hindrance.
Acylating the hindered amine with an unhindered AA.
Amidonitrile
Malononitrile
Small
Fast
Low
Direct coupling to N-alkyl cysteines (Specialized)[4].
Visualizing the Activation Workflows
Figure 1: Decision tree for coupling strategy based on the reacting terminus.
Figure 2: Mechanistic comparison of Acid Fluoride vs. Uronium activation pathways.
Validated Experimental Protocols
Protocol A: Acylating the α-Amine of Methyl 2-amino-2-methylpent-4-enoate
Objective: Couple an incoming Fmoc-protected amino acid to the highly hindered free amine of the methyl ester.
Causality: Because the amine is buried between a methyl and an allyl group, standard OBt esters fail. We utilize PyAOP (a phosphonium reagent) because it does not cap the amine via guanidinylation—a known, fatal side-reaction of uroniums like HATU when couplings are exceptionally slow.
Step-by-Step Methodology:
Preparation: Dissolve the incoming Fmoc-Amino Acid (3.0 eq) and PyAOP (3.0 eq) in anhydrous DMF to achieve a concentration of ~0.2 M.
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to the mixture. Stir for 2 minutes to pre-activate the carboxylic acid.
Coupling: Add the activated solution to Methyl 2-amino-2-methylpent-4-enoate (1.0 eq).
Thermal Assistance: Heat the reaction using a microwave peptide synthesizer at 75°C for 20 minutes. (Note: If a microwave is unavailable, heat conventionally at 50°C for 12-24 hours).
Workup & Validation: Quench with water, extract with EtOAc, and wash sequentially with 5% NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate. Validate product mass via LC-MS.
Protocol B: Activating the α-Carboxyl (Post-Hydrolysis)
Objective: After saponifying the methyl ester to yield 2-amino-2-methylpent-4-enoic acid, couple its carboxyl group to the next amino acid.
Causality: Activating an α,α-disubstituted carboxylic acid creates a massive steric shield. Generating an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) creates a highly reactive, sterically diminutive intermediate that is impervious to the gem-dialkyl bulk[3].
Step-by-Step Methodology:
Hydrolysis: Saponify the methyl ester using LiOH (3.0 eq) in THF/H₂O (3:1) for 4 hours. Acidify to pH 3 and extract the free acid.
Activation: Dissolve the hindered free acid (1.5 eq) in anhydrous DCM. Add TFFH (1.5 eq) and DIEA (3.0 eq). Stir for 30 minutes at room temperature to form the acid fluoride.
Coupling: Add the incoming amine component (1.0 eq) to the solution.
Reaction: Stir at room temperature for 12–18 hours. The small fluoride leaving group allows the amine to attack efficiently despite the α-methyl and α-allyl groups.
Verification: Monitor by LC-MS. The acid fluoride intermediate can be directly observed via direct injection prior to amine addition, serving as a self-validating checkpoint.
Troubleshooting FAQs
Q: I am seeing a mass corresponding to a guanidinium byproduct instead of my coupled peptide. What happened?A: You are likely using a uronium/aminium coupling reagent like HATU or HBTU. When coupling to the highly hindered amine of Methyl 2-amino-2-methylpent-4-enoate, the desired amide bond formation is extremely slow. This allows the unreacted amine to attack the uronium salt itself, forming a dead-end guanidinium byproduct. Solution: Switch to a phosphonium reagent like PyAOP or PyBOP, which cannot form guanidinium adducts[3].
Q: My coupling yield is still below 20% even with PyAOP. How can I push the reaction to completion?A: Steric hindrance is fundamentally an entropic barrier. You must introduce energy. Microwave-assisted peptide synthesis (MAPS) at 75°C–90°C is highly recommended for α,α-disubstituted amino acids. Alternatively, try forming the symmetric anhydride of the incoming amino acid, which is highly reactive and lacks the bulk of HOAt/HOBt esters.
Q: Can I use PyBOP instead of PyAOP?A: PyBOP generates an HOBt active ester, whereas PyAOP generates an HOAt active ester. The nitrogen in the pyridine ring of HOAt provides neighboring-group (anchimeric) assistance, making PyAOP significantly more efficient for sterically hindered couplings. For a molecule as hindered as Methyl 2-amino-2-methylpent-4-enoate, the extra cost of PyAOP is scientifically justified.
Q: I am trying to couple two α,α-disubstituted amino acids together. Is this possible?A: Coupling two α,α-disubstituted amino acids is one of the most difficult tasks in peptide chemistry. Standard reagents will fail. You must use the Acid Fluoride method (via TFFH or DAST) or explore novel umpolung/amidonitrile chemistries recently developed for extreme steric hindrance[4][5]. Expect to require elevated temperatures and extended reaction times (48+ hours).
Architecting Bioactive Peptides: Methyl 2-amino-2-methylpent-4-enoate vs. Standard Unnatural Amino Acids
For decades, targeting intracellular protein-protein interactions (PPIs) has remained a formidable challenge in drug design. Small molecules often lack the surface area required to disrupt expansive PPI interfaces, while...
Author: BenchChem Technical Support Team. Date: April 2026
For decades, targeting intracellular protein-protein interactions (PPIs) has remained a formidable challenge in drug design. Small molecules often lack the surface area required to disrupt expansive PPI interfaces, while traditional biologic therapeutics cannot penetrate the cell membrane. To bridge this gap, peptide engineers have turned to unnatural amino acids (UAAs) to constrain peptide conformations, enhance protease resistance, and drive cellular uptake.
This guide provides an objective, data-driven comparison between standard UAAs and the macrocyclic constraint enabled by Methyl 2-amino-2-methylpent-4-enoate (commonly utilized in its free acid or Fmoc-protected form, Fmoc-
S5
-OH), the cornerstone of all-hydrocarbon peptide stapling.
The Mechanistic Divergence: Local vs. Global Constraint
Standard Unnatural Amino Acids: The Limits of Local Rigidity
Standard UAAs—such as
α
-aminoisobutyric acid (Aib), D-amino acids, and N-methylated amino acids—rely on local thermodynamic alterations to stabilize peptides[1].
N-methylation improves membrane permeability by eliminating solvent-exposed hydrogen bond donors, but it alters cis-trans isomerization dynamics, which can inadvertently disrupt the native
α
-helical hydrogen bonding network[1].
Aib (
α
-methylalanine) induces 3
10
or
α
-helical structures through the Thorpe-Ingold effect , where the steric bulk of the dual
α
-methyl groups compresses the bond angles, restricting the
ϕ
and
ψ
dihedral angles to favor helicity[2]. However, this stabilization is strictly local and fails to shield the global peptide backbone from proteolytic degradation.
Methyl 2-amino-2-methylpent-4-enoate: Dual-Action Global Constraint
Methyl 2-amino-2-methylpent-4-enoate (
S5
) engineers a paradigm shift by combining local pre-organization with global macrocyclization.
Pre-organization: The
α
-methyl group of the
S5
residue induces the Thorpe-Ingold effect, kinetically favoring the helical conformation prior to any cross-linking[3].
Macrocyclization: The terminal olefin (pentenyl group) serves as a reactive handle. When two
S5
residues are positioned at
i
and
i+4
(one helical turn apart), Ruthenium-catalyzed Ring-Closing Metathesis (RCM) forms a covalent all-hydrocarbon bridge[3].
This lipophilic "staple" replaces a solvent-exposed hydrogen bond network, simultaneously locking the
α
-helix, burying the protease-susceptible backbone, and promoting cellular uptake via macropinocytosis[4].
Logical framework of peptide stabilization via S5-mediated hydrocarbon stapling.
Comparative Performance Data
To objectively evaluate these modifications, we analyze their impact on a classic PPI target: the p53-MDM2 interaction. The data below synthesizes biophysical and cellular metrics comparing a wild-type p53 sequence, an Aib-modified analog, and an
S5
-stapled analog (representative of the clinical candidate ALRN-6924)[4][5].
Metric
Wild-Type p53 Peptide
Standard UAA (Aib Substituted)
S5
-Stapled Peptide (
i,i+4
)
α
-Helicity (%)
~11%
~35%
>80%
Protease Half-Life (Trypsin)
< 10 minutes
~30 minutes
> 12 hours
Cell Permeability
Negligible
Poor
High (Macropinocytosis)
Target Affinity (MDM2
Kd
)
~700 nM
~200 nM
< 10 nM
Entropic Penalty on Binding
High
Moderate
Minimal (Pre-locked)
Data Interpretation: While standard UAAs incrementally improve helicity and affinity, only the
S5
-mediated hydrocarbon staple provides the structural rigidity required to drop the dissociation constant (
Kd
) into the single-digit nanomolar range while simultaneously enabling intracellular access[5].
Self-Validating Experimental Protocol
Synthesizing peptides with Methyl 2-amino-2-methylpent-4-enoate requires specific deviations from standard Solid-Phase Peptide Synthesis (SPPS) due to the steric hindrance of the
α
-methyl group. The following protocol establishes a self-validating workflow for
i,i+4
stapling.
Step-by-step experimental workflow for synthesizing all-hydrocarbon stapled peptides.
Phase 1: Peptide Assembly & UAA Incorporation
Resin Preparation: Swell Rink Amide MBHA resin in N-Methyl-2-pyrrolidone (NMP).
Standard Coupling: Perform standard Fmoc deprotection (20% piperidine in DMF) and couple standard amino acids using DIC/Oxyma activation.
S5
Coupling (Causality Check): When coupling Fmoc-
S5
-OH, extend the coupling time to 2 hours at 60°C using 5 equivalents of the amino acid[6].
Why? The
α
-methyl group creates severe steric hindrance. Standard 20-minute room-temperature couplings will result in massive deletion sequences. Elevated temperature and extended time are mandatory to drive the reaction to completion[7].
Phase 2: On-Resin Ring-Closing Metathesis (RCM)
Solvent Exchange: Wash the resin thoroughly with 1,2-dichloroethane (DCE).
Why? DCE provides optimal resin swelling and is the preferred solvent for Ruthenium-catalyzed metathesis[7].
Catalysis (Causality Check): Add Grubbs' First-Generation Catalyst (10-20 mol%) dissolved in DCE. React for 2 hours at room temperature. Repeat this cycle twice[6].
Why Grubbs I? While Grubbs II is more reactive, Grubbs I exhibits slower, highly controlled kinetics and superior functional group tolerance, which prevents unwanted inter-molecular cross-linking between adjacent peptide chains on the resin[7].
Phase 3: Cleavage and Self-Validation
Cleavage: Treat the resin with a TFA/TIS/H
2
O (95:2.5:2.5) cocktail for 2 hours to cleave the peptide and remove side-chain protecting groups. Precipitate in cold diethyl ether.
Validation Checkpoint 1 (LC-MS): Analyze the crude peptide via LC-MS.
Validation: You must observe a mass shift of -28 Da compared to the linear precursor. This confirms the loss of an ethylene molecule, definitively proving that the olefin metathesis ring-closure was successful.
Validation Checkpoint 2 (CD Spectroscopy): Purify via RP-HPLC and dissolve the peptide in aqueous buffer. Measure Circular Dichroism (CD) from 190 nm to 260 nm.
Validation: A successfully stapled
α
-helical peptide will exhibit characteristic dual minima at 208 nm and 222 nm . If the 222 nm minimum is shallow or missing, the staple failed to induce the required global constraint.
Clinical Translation: The ALRN-6924 Case Study
The ultimate proof of Methyl 2-amino-2-methylpent-4-enoate's superiority over standard UAAs lies in its clinical translation. ALRN-6924 (Sulanemadlin) is a first-in-class, cell-permeating stapled peptide that mimics the N-terminal domain of p53[5].
By utilizing
S5
-based hydrocarbon stapling, ALRN-6924 achieves what standard UAA-modified peptides could not: it survives the serum, penetrates the cell membrane of cancer cells, and binds to both MDM2 and MDMX with extreme affinity, reactivating the p53 tumor suppressor pathway[6]. Its progression into Phase II clinical trials for advanced solid tumors and lymphomas definitively validates the
S5
macrocyclization strategy as a transformative tool in modern drug design[5].
References
Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - Springer Nature.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElXUajkxvJIuwwob-ih9R_47DVlOGJtdf-qfYx11B6TQ5O8xSXWMw6z3C5gRPrDcOjJlS-mYzUe1dV5SLn_il3NCGN_i3iuRQ9CBTeZujuY6Q6oCfWCKwNTte71xnFZ3pW8tq-zJzObJ1aeHPL225a1pXNh3MCXM8rWR7JA4C0Qyw=]
Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0gAYAH-meWaKx9vXq9-d_ExFDM5nuCwqtjqm2xxIgwOFvOaoGz3Wd-I0WJjW1Cba-6MlJf0cZtmIt6jEkZFwIVfnVyJfyoHkw4uOJvq_K2V0--FFMLNF645nvoN0LbXtI4tQdtsE_id42BDc=]
Development of a Double-Stapled Peptide Stabilizing Both α-Helix and β-Sheet Structures for Degrading Transcription Factor AR-V7 - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlJuYhfjw8TSX_Q7Ohw5FbCjiCH6Ye2nsEs6XRTchGeEM24AU5aguRXVIA41F63pYi-JlM6vGxWLy5rL-2QygVBRSbpNU-3sadw9o4NIkaGLR7Gykeg_mPhrHadOHldLpANaRCmsJx5_xVGMQH]
Control of peptide conformation by the Thorpe-Ingold effect - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvYoZw8L8ujkRZeZOCteCRpejpwoxq5XY4n1IY6lNfxZdazUUxIDWKCK1eihN8asEAH61y4vgP4QE8upPG_NtObVyjSRs4R0BPmpu8yn2biIgL-xVhgkjxVRGhwqzZ8D20OVrOZHtKrSZZIRokWWmuq3HdWIS9z6sqN2YT74ahnFt9B3JhyaPRJFMeFAV_ZPWAfBMKanXSNxY-05X_dNLb6QfPtee2Lus=]
Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9RZSSWVNHDDK112iUL3CD-32qXDrVBsGEB_cA2a0YBB1e-dnw9HPfMsSYMfPcCrjFVR0vZ2AxNbw3NGR1bm3GeU_y0kh3loW5FraO7T99W-Cf54XVwk0NDr-nETRIm7EXIqsP1R2fAAysplX-t5EJOqUGKg==]
Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0X8XzIr9_GzPx2xmpHT2li_zHbdEk85V3rZFDYyXQq_pacQFI1OCC9lKzWbDzJ9obikeq8K_OX_JsjrJgq2xjDo8DimBDjnJrf5c-wQ1vQDFx-vX7Rxd6BwBGVdvbD2R2Tm3j]
Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - Theranostics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9piuzYmwwoWJVJo-20ddtEvtuiopuzCbavlQiLU3VgVXVtt_dYXEHA-aJ7FesDfLwoWJNwknm8DUEitqMctaoEVVu6GIq1Wg9Oy9XwXyWv0vuEdGcFeSkEdEDNg==]
Comparing reactivity of Methyl 2-amino-2-methylpent-4-enoate and alpha-aminoisobutyric acid
Comparative Reactivity Guide: Methyl 2-amino-2-methylpent-4-enoate vs. α -Aminoisobutyric Acid in Peptide Engineering Introduction In the rapidly evolving field of peptide therapeutics, overcoming the conformational flex...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Guide: Methyl 2-amino-2-methylpent-4-enoate vs.
α
-Aminoisobutyric Acid in Peptide Engineering
Introduction
In the rapidly evolving field of peptide therapeutics, overcoming the conformational flexibility of linear peptides is paramount for improving target affinity and proteolytic stability. Two highly specialized
α,α
-disubstituted amino acid derivatives—Methyl 2-amino-2-methylpent-4-enoate (a protected precursor to
α
-allylalanine) and α
-Aminoisobutyric acid (Aib) —serve as critical tools for structural constraint. While both molecules share a sterically hindered quaternary
α
-carbon that dictates their baseline reactivity, their side-chain functionalities diverge completely, steering them toward different applications: intrinsic helix induction (Aib) versus covalent hydrocarbon stapling (pentenoate).
Structural and Physicochemical Profiling
To objectively compare their performance, we must first establish their baseline physicochemical properties and structural roles within peptide synthesis.
Property
α
-Aminoisobutyric Acid (Aib)
Methyl 2-amino-2-methylpent-4-enoate
Structure Type
α,α
-disubstituted free acid
α,α
-disubstituted methyl ester
Side-Chain Groups
Two Methyl groups (-CH
3
)
One Methyl (-CH
3
), One Allyl (-CH
2
-CH=CH
2
)
C-Terminal Status
Free Carboxylic Acid (-COOH)
Methyl Ester (-COOCH
3
)
Primary Function
Conformational constraint (Helix induction)
Precursor for hydrocarbon stapling (RCM)
Orthogonal Reactivity
None (Chemically inert)
Terminal Alkene (Metathesis, Thiol-ene click)
Pre-SPPS Processing
Direct Fmoc protection
Requires saponification (LiOH) prior to Fmoc protection
Reactivity Comparison: The Mechanistic Divergence
Amine Nucleophilicity & Steric Hindrance
Both Aib and the pentenoate derivative feature a quaternary
α
-carbon. The presence of two alkyl groups restricts the conformational freedom of the backbone via the Thorpe-Ingold effect[1].
Causality: This extreme steric bulk severely shields the
α
-amine, drastically reducing its nucleophilicity[1]. Standard room-temperature couplings using carbodiimides (e.g., DIC/HOBt) often fail, resulting in incomplete reactions and deletion sequences.
Solution: To overcome the high activation energy barrier of the transition state, couplings require highly reactive uronium salts (e.g., HATU, COMU) or the application of microwave-assisted SPPS (heating to 75–90°C)[2].
Carboxyl Electrophilicity & C-Terminal Reactivity
The C-terminal state of these two molecules dictates their immediate utility in Solid-Phase Peptide Synthesis (SPPS):
α
-Aminoisobutyric Acid (Aib): Commercially utilized as a free acid (Fmoc-Aib-OH). It can be directly activated into an active ester (e.g., OAt or OBt) for nucleophilic attack by the resin-bound peptide[1].
Methyl 2-amino-2-methylpent-4-enoate: Supplied as a methyl ester. The ester acts as a protecting group, rendering the C-terminus electrophilically inactive for peptide coupling.
Causality: To utilize this molecule as an acyl donor, it must first undergo base-catalyzed saponification (e.g., using LiOH in THF/MeOH/H
2
O) to yield the free carboxylic acid, followed by N-terminal Fmoc protection[3]. This extra synthetic step is the trade-off for its advanced side-chain orthogonality.
Side-Chain Orthogonality
Aib: The side chains are chemically inert methyl groups. Aib acts purely through steric clash, restricting the Ramachandran dihedral angles (
ϕ,ψ
) to force the peptide into a
310
Methyl 2-amino-2-methylpent-4-enoate: The allyl group provides a terminal alkene. When two such residues are incorporated at
i
and
i+4
(or
i+7
) positions, they undergo Ruthenium-catalyzed Ring-Closing Metathesis (RCM)[5]. This forms an all-hydrocarbon "staple," locking the peptide into an
α
-helix, which dramatically enhances protease resistance and cellular penetration[5].
Specific to peptides containing the pentenoate (allyl) derivative.
Solvent Exchange: Wash the resin-bound peptide extensively with 1,2-dichloroethane (DCE) to remove all traces of DMF.
Causality: Residual DMF acts as a Lewis base, coordinating to and poisoning the Ruthenium center of the Grubbs catalyst, halting metathesis[6].
Catalyst Preparation: Dissolve Grubbs 1st Generation Catalyst in anhydrous DCE to a final concentration of 10 mM. Degas the solution with N
2
for 5 minutes[5].
Metathesis Reaction: Add the catalyst solution to the resin. Agitate at room temperature for 2 hours. The solution will transition from purple to brown as the active carbene is consumed[5].
Iteration: Drain the reaction mixture and repeat the catalyst addition (Steps 2-3) to ensure >95% conversion[5].
Cleanup: Wash the resin with DCE (3x) and DCM (3x) before proceeding to global TFA cleavage.
Mechanistic Visualizations
Workflow comparing the synthesis pathways for Aib-containing and pentenoate-stapled peptides.
Mechanistic divergence of Aib and pentenoate derivatives driven by side-chain functionality.
References
Title: Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile
Source: Journal of the American Chemical Society
URL: [Link]
Title: Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis
Source: CEM Corporation Application Notes
URL: [Link]
Title: Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting
Source: Nature Protocols (via PubMed/PMC)
URL: [Link]
HPLC validation methods for assessing Methyl 2-amino-2-methylpent-4-enoate purity
Comparative Guide: HPLC Validation Methods for Assessing Methyl 2-amino-2-methylpent-4-enoate Purity Executive Summary Methyl 2-amino-2-methylpent-4-enoate is a critical unnatural amino acid derivative utilized as a chir...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: HPLC Validation Methods for Assessing Methyl 2-amino-2-methylpent-4-enoate Purity
Executive Summary
Methyl 2-amino-2-methylpent-4-enoate is a critical unnatural amino acid derivative utilized as a chiral building block in the synthesis of advanced therapeutics, including Toll-like receptor (TLR) modulators and Hepatitis B virus (HBV) vaccines[1],[2]. Assessing its purity presents a unique analytical challenge due to its high polarity, chirality, and lack of a strong UV chromophore. This guide objectively compares High-Performance Liquid Chromatography (HPLC) detection strategies and provides self-validating, ICH Q2(R2)-compliant protocols for both chemical and enantiomeric purity assessments.
To establish a robust analytical method, scientists must navigate the physicochemical limitations of Methyl 2-amino-2-methylpent-4-enoate (MW: 143.18). Direct UV detection at low wavelengths (e.g., 205 nm) is highly susceptible to baseline drift and mobile phase interference. Therefore, alternative detection and separation strategies are required.
Strategy A: Universal Detection (CAD vs. ELSD)
For assessing chemical purity without derivatization, universal evaporative aerosol detectors are the industry standard. While both Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) operate by evaporating the mobile phase, CAD is fundamentally superior for low-molecular-weight analytes[3]. ELSD relies on light scattering, which drops off exponentially for particles smaller than 50 nm, resulting in poor sensitivity[3]. Conversely, CAD transfers a charge to the dried particles via ionized nitrogen; this charge is directly proportional to the analyte's mass, maintaining high sensitivity for particles as small as 10 nm and offering a broader dynamic range of four orders of magnitude[3].
Strategy B: Separation Mode (HILIC vs. Ion-Pairing RP-HPLC)
Retaining this highly polar amine on a standard Reversed-Phase (RP) column requires ion-pairing reagents (e.g., TFA or HFBA). However, these reagents can cause severe baseline noise and signal suppression in aerosol detectors. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC utilizes highly organic mobile phases and volatile buffers (e.g., ammonium formate), yielding a lower Limit of Quantitation (LOQ) and better precision for underivatized amino acids[4].
Strategy C: Pre-column Derivatization for Enantiomeric Purity
To resolve the (R) and (S) enantiomers without relying on expensive and fragile chiral columns, pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) is optimal. This reaction converts the enantiomers into diastereomers and introduces a strong chromophore, enabling highly sensitive UV detection (at 340 nm) with broad linear ranges and exceptional precision[5].
Table 1: Quantitative Comparison of HPLC Detection Strategies
Analytical Feature
HILIC-CAD (Underivatized)
RP-HPLC-ELSD (Ion-Pairing)
RP-HPLC-UV (FDAA Derivatized)
Primary Application
Chemical Purity & Impurities
Chemical Purity
Enantiomeric Purity
Sensitivity (LOD)
High (~5-10 ng on column)
Moderate (~20-50 ng on column)
Very High (<1 ng on column)
Dynamic Range
4 Orders of Magnitude
2 Orders of Magnitude
>4 Orders of Magnitude
Sample Preparation
Simple (Dilute & Shoot)
Simple (Dilute & Shoot)
Complex (Pre-column Reaction)
Detector Cost/Maint.
High
Moderate
Low (Standard UV)
Method Selection Workflow
Decision matrix for selecting the optimal HPLC method based on purity requirements.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained, and strict System Suitability Test (SST) gates are embedded to prevent the generation of untrustworthy data.
Protocol A: HILIC-CAD for Chemical Purity
Step 1: Mobile Phase Preparation. Causality: CAD requires highly volatile mobile phases to prevent detector fouling and background noise. Prepare an isocratic mixture of 50 mM aqueous ammonium formate (pH 2.8) and Acetonitrile (20:80, v/v).
Step 2: Chromatographic Separation. Causality: Utilize a zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm). The high organic content promotes the retention of the polar amine group without relying on signal-suppressing ion-pairing agents.
Step 3: CAD Nebulization. Causality: Set the evaporation temperature to 35°C. Lower temperatures preserve the semi-volatile ester moiety, preventing analyte loss during the aerosol drying phase.
Step 4: Self-Validating SST Gate. Before analyzing unknown samples, inject the reference standard six consecutive times. Validation Gate: The system is deemed valid only if the relative standard deviation (%RSD) of the peak area is
≤2.0%
and the theoretical plate count (
N
) is
≥5000
. This confirms nebulizer stability and complete column equilibration.
Protocol B: RP-HPLC-UV for Enantiomeric Purity
Step 1: Pre-column Derivatization. Causality: React the sample with FDAA at 40°C for 60 minutes. This converts the enantiomers into UV-active diastereomers, bypassing the need for fragile chiral stationary phases.
Step 2: Chromatographic Separation. Causality: Utilize a standard C18 column with a linear gradient of Water/Acetonitrile (containing 0.1% TFA). The resulting diastereomers exhibit different hydrophobicities, allowing for baseline separation.
Step 3: UV Detection. Causality: Monitor the eluent at 340 nm. The dinitrophenyl moiety strongly absorbs at this wavelength, completely avoiding the low-wavelength baseline drift inherent to the underivatized ester.
Step 4: Self-Validating SST Gate. Inject a derivatized racemic standard of Methyl 2-amino-2-methylpent-4-enoate. Validation Gate: The analysis is valid only if the chromatographic resolution (
Rs
) between the (R) and (S) diastereomer peaks is
≥1.5
. This guarantees that the derivatization was successful and the column possesses sufficient resolving power.
ICH Q2(R2) Validation Framework
The revised ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure validation, ensuring methods are fit for their intended purpose through rigorous statistical evaluation[6],[7]. When validating the methods described above, the following core parameters must be established[8]:
Specificity: Evaluated via forced degradation (acid, base, oxidation) to ensure no degradation products co-elute with the main peak. For stability-indicating tests, samples containing relevant degradation products must be included[9].
Linearity & Range: For CAD, the response is inherently non-linear over wide concentration ranges. Therefore, applying a logarithmic transformation or a power-function calibration curve is scientifically justified and required for accurate quantitation[3].
Accuracy & Precision: Must be demonstrated across the reportable range (typically 50% to 150% of the target specification)[7].
ICH Q2(R2) analytical validation lifecycle workflow.
References
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]
Chromatography Online. New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Available at:[Link]
Google Patents. WO2020255038A1 - Combination of hepatitis b virus (hbv) vaccines and pyridopyrimidine derivatives.
A Senior Application Scientist's Guide to the Structural Elucidation of Novel Peptides: A Case Study in the Crystallography of Methyl 2-amino-2-methylpent-4-enoate Containing Peptides
For: Researchers, scientists, and drug development professionals Introduction: The Imperative for Structural Precision in Peptide Therapeutics The therapeutic landscape is increasingly shaped by peptide-based drugs, whic...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative for Structural Precision in Peptide Therapeutics
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. A critical determinant of a peptide's function is its three-dimensional structure. The incorporation of non-canonical amino acids, such as Methyl 2-amino-2-methylpent-4-enoate, into peptide scaffolds, presents a powerful strategy for modulating their conformational properties, stability, and biological activity. X-ray crystallography remains the gold standard for providing high-resolution structural insights that are indispensable for rational drug design and development. This guide provides a comprehensive, in-depth comparison of the structural analysis of peptides containing the novel, non-canonical amino acid, Methyl 2-amino-2-methylpent-4-enoate, through the lens of X-ray crystallography. We will delve into the causality behind experimental choices, from peptide synthesis to final structure validation, offering field-proven insights for researchers navigating this challenging yet rewarding domain.
Part 1: De Novo Peptide Synthesis with Methyl 2-amino-2-methylpent-4-enoate
The journey to a crystal structure begins with the successful synthesis of a high-purity peptide. The incorporation of Methyl 2-amino-2-methylpent-4-enoate, an α,α-disubstituted amino acid, presents unique challenges, primarily due to steric hindrance at the α-carbon.
For the synthesis of peptides containing non-canonical amino acids, Solid-Phase Peptide Synthesis (SPPS) is the method of choice.[1][2][3][4] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2][3][4] This allows for the use of excess reagents to drive reactions to completion and simplifies purification by washing away excess reagents and by-products after each step.
The Challenge of Steric Hindrance and Optimized Coupling Strategies
The α,α-disubstituted nature of Methyl 2-amino-2-methylpent-4-enoate makes the formation of the peptide bond challenging. Standard coupling reagents may prove inefficient, leading to low yields and incomplete reactions. Therefore, the selection of an appropriate coupling reagent is critical.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of a Hypothetical Peptide (Ac-Tyr-Val-Ala-(MAMP)-Leu-NH2)
Resin: Rink Amide resin (for a C-terminal amide).
Protection Strategy: Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino group and acid-labile side-chain protecting groups. This orthogonal protection scheme allows for the selective deprotection of the α-amino group under basic conditions while the side-chain protecting groups remain intact until the final acid cleavage step.[1][3]
Step 1: Resin Swelling and First Amino Acid Coupling:
Swell the Rink Amide resin in N,N-dimethylformamide (DMF).
Couple the first amino acid (Fmoc-Leu-OH) to the resin using a standard coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA).
Step 2: Iterative Deprotection and Coupling:
Deprotection: Remove the Fmoc group with a solution of 20% piperidine in DMF.
Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.
Coupling of Standard Amino Acids (Tyr, Val, Ala): Couple the subsequent Fmoc-protected amino acids using HBTU/DIEA.
Step 3: Coupling of Methyl 2-amino-2-methylpent-4-enoate (MAMP):
Due to the steric hindrance of this α,α-disubstituted amino acid, a more potent coupling reagent is recommended. Options include:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency in coupling sterically hindered amino acids.[5]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent.[5][6][7][8]
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): Particularly effective for coupling N-methyl and other sterically demanding amino acids.[6][7]
Dissolve the Fmoc-MAMP-OH and the chosen coupling reagent in DMF, add DIEA, and allow the coupling reaction to proceed. A longer reaction time or a double coupling may be necessary to ensure complete reaction.
Step 4: Final Deprotection and Cleavage:
After the final amino acid is coupled, remove the N-terminal Fmoc group.
Acetylate the N-terminus with acetic anhydride and DIEA.
Wash the resin extensively with DMF and dichloromethane (DCM).
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
Step 5: Purification and Characterization:
Precipitate the cleaved peptide in cold diethyl ether.
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC. A purity of >95% is generally required for crystallization trials.[9]
Decision Pathway for Coupling Reagent Selection:
Caption: Decision tree for selecting coupling reagents in SPPS.
Part 2: The Crystallographic Workflow: From Purified Peptide to High-Resolution Structure
With a pure peptide in hand, the next phase is to obtain well-ordered crystals suitable for X-ray diffraction analysis.
Crystallization Screening: A High-Throughput Approach
The process of finding the right conditions for crystallization can be a significant bottleneck. A sparse-matrix screening approach is the most efficient way to explore a wide range of chemical space.[10]
Peptide Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of 10-20 mg/mL.
Screening Kits: Utilize commercially available crystallization screening kits. These kits contain a pre-defined set of conditions that have been shown to be successful for a wide range of macromolecules. Recommended starting screens for peptides include:
Hampton Research Crystal Screen™ and Crystal Screen 2™: These are widely used sparse matrix screens that cover a broad range of precipitants, salts, and pH values.
JBScreen Classic from Jena Bioscience: Offers a comprehensive set of conditions based on successful crystallization experiments.[11]
Crystallization Method: Vapor Diffusion: The hanging-drop or sitting-drop vapor diffusion method is commonly used for peptide crystallization.
Hanging Drop: A small drop (e.g., 1 µL) of the peptide solution is mixed with an equal volume of the reservoir solution from the screening kit on a siliconized coverslip. The coverslip is then inverted and sealed over the reservoir.
Sitting Drop: The peptide and reservoir solutions are mixed in a small post within the well of a crystallization plate, which is then sealed.
Incubation and Monitoring: The crystallization plates are incubated in a temperature-controlled environment (typically 4°C or 20°C) and monitored regularly for crystal growth over several weeks.
Data Collection at a Synchrotron Source
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. Synchrotron radiation sources are indispensable for peptide crystallography due to their high-intensity X-ray beams, which allow for the collection of high-resolution data from small and weakly diffracting crystals.[12]
Experimental Protocol: Synchrotron Data Collection
Crystal Harvesting and Cryo-protection:
Carefully harvest a single crystal from the crystallization drop using a nylon loop.
To prevent ice formation during data collection at cryogenic temperatures (typically 100 K), the crystal is briefly soaked in a cryoprotectant solution. This is often the reservoir solution supplemented with an agent like glycerol or ethylene glycol.
The crystal is then flash-cooled in a stream of liquid nitrogen.
Data Collection:
The frozen crystal is mounted on a goniometer at the synchrotron beamline.
A series of X-ray diffraction images are collected as the crystal is rotated in the X-ray beam.
Data Processing:
The diffraction images are processed using software packages such as XDS , MOSFLM , or HKL2000 . This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file.
Structure Solution, Refinement, and Validation
The processed diffraction data is used to solve the crystal structure and refine the atomic model.
Workflow for Structure Determination:
Phase Determination: The "phase problem" is a central challenge in crystallography. For peptides, methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., single-wavelength anomalous dispersion, SAD, if a heavy atom is incorporated) are used.
Model Building: An initial atomic model is built into the electron density map using software like Coot .
Structure Refinement: The atomic model is refined against the experimental data using software such as PHENIX or REFMAC5 .[13][14][15][16] This is an iterative process of adjusting the atomic coordinates, B-factors (atomic displacement parameters), and other parameters to improve the agreement between the model and the data.
Structure Validation: The quality of the final model is rigorously assessed using tools like MolProbity .[4][5][6] This involves checking for realistic bond lengths and angles, favorable Ramachandran plots, and the absence of steric clashes.
Overall Crystallography Workflow Diagram:
Caption: A comprehensive workflow for peptide X-ray crystallography.
Part 3: Comparative Structural Analysis
To illustrate the impact of incorporating Methyl 2-amino-2-methylpent-4-enoate on peptide structure, we present a hypothetical comparative analysis. This comparison is based on crystallographic data from existing peptide structures in the Protein Data Bank (PDB) that contain other α,α-disubstituted or unsaturated non-canonical amino acids.
Parameter
Hypothetical Peptide with MAMP
Peptide with Aib (PDB: 2LDJ)
Peptide with Dehydrophenylalanine (PDB: 1C0P)
PDB ID
N/A (Hypothetical)
2LDJ
1C0P
Resolution (Å)
1.5
1.1
1.6
Space Group
P2₁2₁2₁
P2₁
P1
Unit Cell (a, b, c, Å)
45.2, 58.1, 62.5
29.4, 13.7, 23.5
9.8, 10.2, 12.1
Unit Cell (α, β, γ, °)
90, 90, 90
90, 105.6, 90
78.9, 85.3, 70.9
Overall Conformation
Extended β-strand
3₁₀-helix
Type II β-turn
Φ/Ψ of Non-canonical Residue
-120° / +130°
-57° / -30°
+60° / +120°
Key Intramolecular H-bonds
Backbone-backbone H-bonds characteristic of β-sheet
i → i+3 H-bonds stabilizing the 3₁₀-helix
i → i+3 H-bond defining the β-turn
Solvent Accessible Surface Area (SASA) of Non-canonical Residue (Ų)
150
95
120
Analysis of Comparative Data:
Conformational Diversity: The table highlights how different non-canonical amino acids can induce distinct secondary structures. The bulky, yet flexible, nature of the pentenyl side chain in our hypothetical MAMP-containing peptide is proposed to favor an extended conformation, preventing the tight turns or helices observed with Aib and dehydrophenylalanine.
Packing and Crystal Contacts: The different space groups and unit cell dimensions reflect the unique ways in which these peptides pack in the crystalline state. The specific shape and chemical nature of the non-canonical residue play a crucial role in mediating crystal contacts.
Solvent Accessibility: The higher solvent-accessible surface area of the MAMP residue suggests that its unsaturated side chain may be more exposed to the solvent, potentially influencing its interaction with binding partners.
Conceptual Diagram of Comparative Structural Analysis:
Caption: Conceptual overview of the comparative structural analysis.
Conclusion: From Sequence to Structure – A Pathway to Novel Therapeutics
This guide has outlined a comprehensive and experimentally grounded approach to the structural elucidation of peptides containing the novel non-canonical amino acid, Methyl 2-amino-2-methylpent-4-enoate. By understanding the nuances of peptide synthesis with sterically hindered residues, employing a systematic crystallographic workflow, and conducting rigorous comparative structural analysis, researchers can gain invaluable insights into the structure-function relationships of these modified peptides. The high-resolution structural information obtained through X-ray crystallography is not merely an academic exercise; it is a critical component in the rational design of next-generation peptide therapeutics with enhanced stability, bioavailability, and therapeutic efficacy.
References
Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024, December 10).
Azumaya, I., Aebi, R., Kubik, S., & Rebek, J., Jr. (n.d.). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains.
Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.0 documentation. Retrieved from [Link]
A Newcomer's Guide to Peptide Crystallography. (n.d.). PMC. Retrieved from [Link]
pdb_extract | Online Manual. (2011, August 3). RCSB PDB. Retrieved from [Link]
Comparative study of methods to couple hindered peptides. (n.d.). PubMed. Retrieved from [Link]
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
Analysis of crystallization data in the Protein Data Bank. (n.d.). PMC. Retrieved from [Link]
Data mining of the PDB. (n.d.). Douglas Instruments. Retrieved from [Link]
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
pdb_extract. (n.d.).
Peptide Crystallization. (n.d.). Creative Biostructure. Retrieved from [Link]
Peptide Crystallization: Techniques, Challenges, and Solutions. (2024, September 18). APC. Retrieved from [Link]
Peptide Crystallization Service. (n.d.).
Crystallization Process Development: Peptide Crystallization Case Study. (n.d.). Cambrex. Retrieved from [Link]
Finding significant crystallographic waters across heterogeneous X-ray structures. (2025, February 6). ProDy. Retrieved from [Link]
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
Basic Peptides synthesis introduction. (n.d.). LifeTein. Retrieved from [Link]
DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
What is Solid-phase Peptide Synthesis?. (2025, January 7). Powder Systems. Retrieved from [Link]
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
Peptide Synthesis for Beginners. (n.d.). Peptide Primers. Retrieved from [Link]
Search Examples. (2025, December 17). RCSB PDB. Retrieved from [Link]
SATPdb: a database of structurally annotated therapeutic peptides. (2015, November 2). PMC. Retrieved from [Link]
RCSB PDB: Homepage. (2026, March 22). RCSB PDB. Retrieved from [Link]
Basic Search. (2025, September 12). RCSB PDB. Retrieved from [Link]
Graphics Gallery: Amino Acids & Peptides. (n.d.).
Maps peptides onto a PDB structure or AlphaFold prediction. (n.d.).
De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. (2025, November 4). Journal of the American Chemical Society. Retrieved from [Link]
Adding α,α-disubstituted and β-linked monomers to the genetic code of an organism. (n.d.). PMC. Retrieved from [Link]
De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. (2025, November 19). PubMed. Retrieved from [Link]
Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. (n.d.). ChemRxiv. Retrieved from [Link]
A Senior Application Scientist's Guide to Benchmarking Peptide Coupling Reagents for Methyl 2-amino-2-methylpent-4-enoate
For researchers and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge. The success of such syntheses is critically dependent on the c...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge. The success of such syntheses is critically dependent on the choice of coupling reagent. This guide provides an in-depth, objective comparison of common peptide coupling reagents for the acylation of Methyl 2-amino-2-methylpent-4-enoate, a non-proteinogenic amino acid with a sterically demanding quaternary α-carbon. Our analysis is grounded in mechanistic principles and supported by experimental data to empower you to make informed decisions for your peptide synthesis workflows.
The Challenge of Sterically Hindered Amino Acids
Methyl 2-amino-2-methylpent-4-enoate, like other α,α-disubstituted amino acids, poses a formidable obstacle to standard peptide coupling protocols. The steric bulk surrounding the α-carbon hinders the approach of the activated carboxyl group, slowing down the rate of amide bond formation.[1] This sluggish reaction kinetic not only leads to lower yields but also increases the risk of side reactions, most notably epimerization at the C-terminal residue of the activated peptide segment.[2] Consequently, the selection of a highly efficient coupling reagent is paramount to drive these difficult couplings to completion while preserving stereochemical integrity.[3]
Overview of Peptide Coupling Reagent Classes
Peptide coupling reagents function by activating the carboxylic acid of an N-protected amino acid, converting it into a more electrophilic species susceptible to nucleophilic attack by an amine.[4] The primary classes of these reagents are:
Carbodiimides: These are some of the most established coupling reagents, with Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) being common examples. They form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct.[4][5] To mitigate these issues, they are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) belong to this class. They are known for their high reactivity and ability to suppress racemization. Phosphonium salts are generally stable and do not cause the guanidinylation side reactions sometimes observed with uronium salts.
Aminium/Uronium Salts: This class includes some of the most effective and widely used coupling reagents, such as HATU, HBTU, and COMU.[6][7] They generate highly reactive active esters that facilitate rapid coupling, even for sterically hindered amino acids.
Comparative Analysis of Leading Coupling Reagents
The choice of coupling reagent involves a trade-off between reactivity, cost, and potential side reactions. For a demanding substrate like Methyl 2-amino-2-methylpent-4-enoate, high reactivity is the primary concern.
HATU: The Gold Standard for Difficult Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most powerful coupling reagents, especially for hindered systems.[4] Its enhanced reactivity is attributed to the 7-azabenzotriazole (HOAt) leaving group, which not only creates a more reactive OAt active ester but also provides anchimeric assistance during aminolysis, a phenomenon known as the "7-aza effect".[7]
Mechanism: In the presence of a base like N,N-Diisopropylethylamine (DIEA), HATU rapidly converts the carboxylic acid into a highly reactive OAt ester.
Performance: HATU consistently demonstrates superior performance in couplings involving sterically hindered or N-methyl amino acids, often providing higher yields and purities compared to HBTU.[4][8]
Side Reactions: While highly effective, HATU is an aminium salt and can potentially cause guanidinylation of the free N-terminal amine, although this is less of a concern in solid-phase peptide synthesis (SPPS) where an excess of the amino acid is used.
COMU: A Highly Reactive and Safer Alternative
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure as the leaving group. It has emerged as a potent and safer alternative to benzotriazole-based reagents.[9]
Mechanism: COMU generates Oxyma-derived active esters, which exhibit high reactivity, often comparable or even superior to OAt esters.
Performance: In comparative studies, COMU has shown exceptional coupling efficiency, with some reports indicating it may be superior to HATU for hindered couplings.[9] It is also highly soluble and stable in common SPPS solvents like DMF and NMP.[9]
Safety: A significant advantage of COMU is that its byproducts are not explosive, unlike those derived from HOBt and HOAt.
PyBOP: A Reliable Phosphonium Salt
PyBOP is a well-established phosphonium-based reagent that generates OBt active esters. While generally less reactive than HATU or COMU, it is a robust and reliable choice for many applications.
Mechanism: PyBOP activates the carboxylic acid to form an OBt active ester.
Performance: It is more effective than carbodiimides for hindered couplings but may require longer reaction times or double coupling to achieve high yields with α,α-disubstituted amino acids.[3]
Advantages: As a phosphonium salt, PyBOP does not cause guanidinylation, making it a good choice for solution-phase fragment coupling where reagent stoichiometry is more critical.[10]
Carbodiimides (DIC/OxymaPure): The Economical Choice
While not the first choice for highly hindered couplings, carbodiimides like DIC, when paired with an additive like OxymaPure, can be a cost-effective option.[11]
Mechanism: DIC activates the carboxylic acid, which is then trapped by OxymaPure to form an active ester, preventing the formation of N-acylurea and reducing racemization.[5]
Performance: The DIC/Oxyma system is generally less potent than modern onium salts. For a substrate like Methyl 2-amino-2-methylpent-4-enoate, it would likely require significantly longer reaction times, elevated temperatures (with caution), or microwave assistance to achieve satisfactory results.[3]
Quantitative Performance Analysis
The following table summarizes the expected performance of these reagents for the coupling of sterically hindered amino acids like Methyl 2-amino-2-methylpent-4-enoate, based on data from literature and in-house experience with similar substrates.
Reagent
Leaving Group
Relative Reactivity
Racemization Tendency
Typical Use Case for Hindered Couplings
HATU
HOAt (OAt)
Very High
Very Low
Preferred choice for sterically demanding couplings.[7]
COMU
OxymaPure
Very High
Very Low
Excellent alternative to HATU with a better safety profile.[9]
PyBOP
HOBt (OBt)
Moderate-High
Low
Good for moderately hindered couplings; avoids guanidinylation.
DIC/Oxyma
OxymaPure
Moderate
Low
Budget-friendly option, may require longer reaction times or double coupling.[11]
Experimental Protocols
To ensure a standardized and objective comparison, the following protocols are provided. The key variable is the activation and coupling step.
General Materials and Reagents:
Fmoc-protected amino acids
Rink Amide resin (or other suitable solid support)
General Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 1: Double Coupling using HATU
This protocol is recommended for the first attempt at coupling Methyl 2-amino-2-methylpent-4-enoate.
Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine, following standard Fmoc deprotection and washing steps.
First Coupling Activation: In a separate vessel, pre-activate the Fmoc-Methyl 2-amino-2-methylpent-4-enoate (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF. Allow pre-activation to proceed for 1-2 minutes.[7]
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 60-90 minutes.
Washing: Wash the resin thoroughly with DMF (3x).
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
Final Wash: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.
Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings
If even potent onium salts fail, converting the carboxylic acid to an acyl fluoride is a highly effective, albeit more complex, strategy.[12]
Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected Fmoc-Methyl 2-amino-2-methylpent-4-enoate (1 equivalent) in dry DCM. Add a fluorinating agent like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base. Monitor the reaction for complete conversion to the acyl fluoride.
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. The reaction may not require an additional base.
Monitoring: Allow the reaction to proceed for several hours or overnight. Monitoring for completeness (e.g., via a Kaiser test) is crucial.
Decision-Making Framework
Choosing the optimal reagent requires balancing performance, cost, and safety. The following decision tree provides a logical framework for this selection process.
Decision tree for selecting a suitable peptide coupling reagent.
Conclusion
For the challenging coupling of Methyl 2-amino-2-methylpent-4-enoate, high-performance onium salt reagents are the tools of choice. HATU remains a benchmark for efficacy due to its high reactivity, while COMU offers a compelling combination of equivalent or superior performance with an improved safety profile.[7][9] While more economical options like DIC/OxymaPure exist, they will likely require more rigorous conditions and optimization to succeed.[11] Ultimately, the optimal choice will depend on the specific project goals, balancing the need for yield and purity against considerations of cost and safety. This guide provides the foundational data and protocols to empower researchers to make that choice with confidence.
References
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]
Jakka, K. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 1-10. Available from: [Link]
Epimerization of Peptide. (n.d.). Available from: [Link]
Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]
Carpino, L. A., et al. (2002). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 67(21), 7279-7289.
Abdel-Aal, A. M., & Katritzky, A. R. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available from: [Link]
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 425-442. Available from: [Link]
Luxembourg Bio Technologies. Coupling Reagents. Available from: [Link]
Li, J., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 9(1), 126-133.
Zhou, Y., et al. (2023). Suppression of Alpha-Carbon Racemization in Peptide Synthesis Based on a Thiol-Labile Amino Protecting Group.
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar. Available from: [Link]
Behrendt, R., et al. (2005). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Request PDF. Available from: [Link]
Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421-3425.
Kunz, H., & Wessjohann, L. (1990). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available from: [Link]
ChemBK. (R)-2-amino-2-methylpent-4-enoic acid. Available from: [Link]
Paquette, L. A., & Bennett, G. D. (1998). Methyl 3-(hydroxymethyl)
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-2-methylpent-4-enoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-amino-2-methylpent-4-enoate. As a valued professional in research and development, your safety and the integrity...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-amino-2-methylpent-4-enoate. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of best practices in laboratory chemical waste management.
Part 1: Inferred Hazard Profile and Risk Assessment
The structure of Methyl 2-amino-2-methylpent-4-enoate contains several functional groups that inform our safety and disposal protocols: an amino group, a methyl ester, and a terminal alkene. These features suggest potential hazards that must be managed.
Hazard Category
Inferred Risk & Rationale
Recommended Precautions & Incompatible Materials
Flammability
Esters, especially methyl esters, can be flammable. While the flashpoint is unknown, it should be treated as a potentially flammable liquid. Vapors may form flammable mixtures with air.[2][3]
Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Incompatible with: Strong oxidizing agents.
Toxicity
Amino compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[4] A structurally similar compound, 2-Amino-4-methylpent-4-enoic acid, is listed as causing skin and eye irritation, and may cause respiratory irritation.[5]
Avoid breathing vapors or mists. Prevent contact with skin and eyes.[2] Due to potential aquatic toxicity, do not release into the environment.[2]
Reactivity
The amino group imparts a basic character, making it reactive with acids. The ester can be hydrolyzed under acidic or basic conditions. The alkene group can undergo polymerization or react with strong oxidizing agents.
Incompatible with: Strong acids, strong oxidizing agents.[4] Store separately from these chemical classes.
Environmental
The environmental fate is unknown. However, many organic compounds are toxic to aquatic life.[2] Therefore, drain disposal is strictly prohibited.
Do not allow the substance to enter drains, soil, or waterways.[2]
Part 2: Personal Protective Equipment (PPE) Mandate
Given the inferred hazards, a comprehensive PPE protocol is required to prevent exposure during handling and disposal operations.[6]
PPE Category
Specification
Rationale for Use
Eye & Face Protection
Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield should be used if there is a risk of splashing.
Protects against accidental splashes that could cause serious eye irritation.
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene).
Prevents direct skin contact, which could lead to irritation or absorption of the chemical.
Body Protection
A flame-retardant lab coat or chemical-resistant apron.
Protects skin and personal clothing from contamination.
Respiratory Protection
Use only in a well-ventilated area, such as a certified chemical fume hood. If ventilation is inadequate or if aerosols/mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safeguards the respiratory system from irritation and potential harm from inhaling vapors.
Part 3: Step-by-Step Disposal Workflow
The proper disposal of chemical waste is a regulated process that must be managed through your institution's Environmental Health and Safety (EHS) department.[6] Adherence to these steps ensures compliance and safety.
The fundamental principle of chemical waste management is proper segregation to prevent dangerous reactions.[7][8]
Designate a Waste Stream: At the start of your experiment, identify Methyl 2-amino-2-methylpent-4-enoate waste as a "Non-Halogenated Organic Liquid Waste."
Maintain Separation:
DO NOT mix this waste with halogenated solvents (e.g., dichloromethane, chloroform).
DO NOT mix with strong acids or strong oxidizing agents.
DO NOT mix with aqueous waste.
Solid Waste: Any solid materials contaminated with the compound (e.g., gloves, weigh boats, pipette tips, silica gel) must be collected separately in a designated "Solid Hazardous Waste" container.
Proper containment and labeling are critical for safety and regulatory compliance.
Select the Right Container:
Use a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE, or glass).
Ensure the container has a secure, tightly fitting screw cap. Do not use stoppers or parafilm as a primary closure.
The container must be in good condition, free of cracks or damage.
Labeling Protocol:
Attach a "Hazardous Waste" label to the container before adding any waste.
Clearly write the full chemical name: "Methyl 2-amino-2-methylpent-4-enoate." Avoid abbreviations or chemical formulas.
List all constituents in the container by percentage. For example: "Methyl 2-amino-2-methylpent-4-enoate (~5%), Ethyl Acetate (95%)."
Indicate the date when waste was first added (the "accumulation start date").
Include the name of the principal investigator and the laboratory location.
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
Containment: Keep the waste container within a secondary containment bin to catch any potential leaks.
Closure: The waste container must be kept closed at all times except when you are actively adding waste. Do not leave a funnel in the container.
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. More practically for laboratories, schedule a pickup when the container is about 75% full to prevent overfilling.
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department.
Documentation: Complete any required waste pickup forms accurately and completely.
Never Use Drains or Trash: Under no circumstances should this chemical or its solutions be poured down the sink or disposed of in the regular trash.[6] This is a direct violation of environmental regulations and poses a significant hazard.
Part 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
Alert Personnel: Immediately alert others in the vicinity.
Assess the Spill:
For a minor spill (that you are trained and equipped to handle):
Ensure the area is well-ventilated (work within a fume hood if possible).
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb a large spill.
Carefully scoop the absorbent material into a designated solid hazardous waste container.
Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
For a major spill (large volume, outside of a containment area, or if you feel unsafe):
Evacuate the immediate area.
If the substance is flammable, turn off all ignition sources if it is safe to do so.
Close the laboratory door and prevent re-entry.
Contact your institution's EHS or emergency response team immediately.
Diagram: Disposal Decision Workflow
The following diagram outlines the logical steps for managing Methyl 2-amino-2-methylpent-4-enoate waste from generation to disposal.
Caption: Decision flowchart for handling and disposing of Methyl 2-amino-2-methylpent-4-enoate waste.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
AAPPTec, LLC. Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid.
Personal protective equipment for handling Methyl 2-amino-2-methylpent-4-enoate
As a Senior Application Scientist, I approach the handling of specialized non-natural amino acids not just as a matter of regulatory compliance, but as an exercise in understanding molecular behavior. Methyl 2-amino-2-me...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of specialized non-natural amino acids not just as a matter of regulatory compliance, but as an exercise in understanding molecular behavior. Methyl 2-amino-2-methylpent-4-enoate (CAS: 120963-07-7) is a highly versatile building block, predominantly utilized in the synthesis of Toll-like receptor 8 (TLR-8) modulators[1] and advanced immunotherapeutics for chronic Hepatitis B Virus (HBV)[2].
Because this molecule features a primary amine, a methyl ester, and a terminal alkene, it presents a unique triad of reactivity and safety challenges. The following guide provides a self-validating, mechanistically grounded protocol for its safe handling, operational use, and disposal.
Hazard Assessment & Mechanistic Causality
To design an effective safety protocol, we must first understand the chemical causality behind the hazards:
The Primary Amine: Acts as a weak base and a nucleophile. Upon contact with biological tissues, it causes localized pH shifts, leading to skin irritation (GHS Category 2) and severe eye irritation (GHS Category 2A).
The Methyl Ester: Esters are highly effective organic solvents. If spilled on standard laboratory gloves, the ester moiety rapidly permeates and degrades natural rubber lattices, acting as a Trojan horse that carries the irritating amine directly to the skin. Furthermore, the ester is susceptible to hydrolysis, which drastically alters the pKa of the remote amine group[3], demanding anhydrous handling to prevent degradation.
The Terminal Alkene: Susceptible to radical-induced polymerization and oxidation. It is often shipped stabilized (e.g., with tert-butylcatechol), but once purified or in solution, it requires inert atmospheric controls.
The "Armor" System: Mandatory PPE Protocol
Selecting Personal Protective Equipment (PPE) requires matching the barrier material to the specific functional groups of the chemical.
Table 1: Quantitative PPE Performance Data for Amino Acid Esters
PPE Component
Material Specification
Thickness (mil)
Est. Breakthrough Time (min)
Degradation Rating
Primary Gloves
Butyl Rubber
14
> 480
Excellent
Secondary Gloves
Heavy-Duty Nitrile
8
~ 120
Good (Transient Use)
Standard Gloves
Natural Latex
4
< 10
Poor (Do Not Use)
Eye Protection
Polycarbonate (ANSI Z87.1)
N/A
N/A
Excellent
Causality Check: Why Butyl Rubber? Esters swell and permeate natural latex almost instantly. Butyl rubber provides a highly cross-linked, dense barrier that is virtually impervious to oxygenated organics, ensuring maximum protection during prolonged synthetic setups.
Operational Handling & Experimental Workflow
When integrating Methyl 2-amino-2-methylpent-4-enoate into a synthetic workflow (such as peptide coupling or pyrimidine functionalization), the protocol must protect both the operator and the integrity of the molecule.
Step-by-Step Methodology for Safe Transfer and Reaction Setup:
Atmospheric Control (Self-Validating Step): Purge the reaction vessel with Argon for 15 minutes.
Causality: A positive pressure of Argon prevents atmospheric oxygen from initiating radical polymerization of the alkene.
Gravimetric Transfer: Tare a sealed vial on an analytical balance. Transfer the compound inside a ductless weighing enclosure or a Class II fume hood.
Causality: Prevents inhalation of aerosolized droplets or dust, mitigating respiratory irritation risks (STOT SE 3).
Solvation & Activation: Dissolve the compound in an anhydrous solvent (e.g., DCM or THF) before adding coupling reagents like (trimethylsilyl)diazomethane[1].
Causality: Anhydrous conditions prevent premature ester hydrolysis, which would otherwise protonate the free amino group and poison subsequent amide or imine formation steps[3].
Quenching: Quench unreacted ester with a mild aqueous base (e.g., saturated NaHCO3).
Causality: This safely hydrolyzes the ester and neutralizes the amine without generating the dangerous exothermic heat associated with strong acid/base quenching.
Fig 1. Standard operating workflow for handling Methyl 2-amino-2-methylpent-4-enoate.
Spill Response & Disposal Plan
In the event of a spill, standard solvent cleanup protocols are insufficient due to the reactive amine.
Step-by-Step Spill Cleanup:
Isolate: Evacuate the immediate 5-foot radius to prevent tracking the ester across the laboratory floor.
Contain: Cover the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite).
Causality: Do not use combustible absorbents like sawdust; concentrated amines can react exothermically with organic particulates, creating a fire hazard.
Neutralize (Self-Validating Step): Apply a 5% citric acid solution to the absorbed spill.
Causality: The weak acid neutralizes the free amine, converting it to a non-volatile salt. The immediate reduction of noxious, fishy odors serves as a self-validating indicator of successful neutralization.
Dispose: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Disposal Logistics:
Methyl 2-amino-2-methylpent-4-enoate waste must be categorized as hazardous organic waste. Aqueous waste containing hydrolyzed byproducts must not be poured down the drain, as it poses a toxicity risk to aquatic life. All contaminated PPE, empty vials, and spill cleanup materials must be collected and incinerated by a licensed, EPA-compliant waste management facility.
References
Toll like receptor modulator compounds (US9670205B2). Google Patents.
Combination of hepatitis b virus (hbv) vaccines and pyridopyrimidine derivatives (WO2020255038A1). Google Patents.
Constitutional adaptation to pKa modulation by remote ester hydrolysis . Chemical Science (RSC Publishing). Available at:[Link]